molecular formula C5H7N3O3 B2701311 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1026867-48-0

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2701311
CAS No.: 1026867-48-0
M. Wt: 157.129
InChI Key: JWALXPWEBZKBBE-UHFFFAOYSA-N
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Description

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.129. The purity is usually 95%.
BenchChem offers high-quality 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitropyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-4-3-7-5(8(10)11)1-2-6-7/h1-2,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWALXPWEBZKBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026867-48-0
Record name 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol: Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of pyrazole chemistry, analysis of analogous structures, and predictive methodologies to delineate its chemical structure, physicochemical properties, and potential reactivity. We present a plausible synthetic route, predict its spectral characteristics, and discuss the influence of the 5-nitro and N-hydroxyethyl substituents on the pyrazole core. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this and related nitro-substituted pyrazole derivatives.

Introduction: The Significance of the Nitropyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][4] The metabolic stability of the pyrazole ring makes it a desirable component in the design of therapeutic agents.[5]

The introduction of a nitro group onto the pyrazole ring profoundly influences its chemical and biological properties. The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule and serves as a versatile synthetic handle for further functionalization.[5][6] Specifically, nitropyrazoles are key intermediates in the synthesis of energetic materials and have been investigated for their potential in pharmacology.[7] This guide focuses on a specific derivative, 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol, providing a detailed, albeit predictive, analysis of its core chemical attributes.

Molecular Structure and Conformation

The structure of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is characterized by a 5-nitropyrazole ring N-substituted at the N1 position with a 2-hydroxyethyl group.

Caption: 2D structure of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol.

Key structural features include:

  • Aromatic Pyrazole Ring: The five-membered ring is aromatic, conferring stability.

  • Electron-Withdrawing Nitro Group: The nitro group at the C5 position significantly decreases the electron density of the pyrazole ring, particularly at the adjacent C4 and N1 positions. This has a profound effect on the molecule's reactivity and spectroscopic properties.

  • N1-Substitution: The 2-hydroxyethyl group is attached to the N1 nitrogen. The alternative N2-substituted isomer, 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol, is also a possible product of synthesis, and its formation is influenced by steric and electronic factors during the alkylation reaction.[8][9]

  • Rotatable Bonds: The C-C and C-O bonds of the hydroxyethyl side chain, as well as the N1-C bond, are freely rotatable, allowing for multiple conformations in solution.

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₅H₇N₃O₃Based on chemical structure.
Molecular Weight 157.13 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar nitropyrazole derivatives are solids.
Melting Point Expected to be higher than unsubstituted pyrazole (70 °C) due to the polar nitro and hydroxyl groups which can participate in intermolecular hydrogen bonding.General trends in substituted pyrazoles.
Solubility Expected to have moderate solubility in polar organic solvents like ethanol, methanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexane. The hydroxyl group should impart some water solubility.Presence of polar functional groups (-NO₂, -OH) and the pyrazole ring.
pKa The N-H acidity of the parent 5-nitropyrazole is significantly increased compared to pyrazole due to the electron-withdrawing nitro group. After N-alkylation, the remaining N2 nitrogen will be weakly basic.The nitro group is a strong electron-withdrawing group.[10]
XLogP3 -0.4Prediction from PubChem, indicating a hydrophilic character.

Proposed Synthesis

The synthesis of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol can be achieved via the N-alkylation of 5-nitropyrazole. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.

Caption: Proposed synthetic workflow for 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the N-alkylation of pyrazoles.[11]

  • Deprotonation: To a solution of 5-nitropyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base (1.1 eq) like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the pyrazolate anion.

  • Alkylation: 2-Bromoethanol (1.2 eq) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is poured into ice-water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, which is likely a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel to separate the desired 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol from its 3-nitro isomer.

Causality in Experimental Design
  • Choice of Base and Solvent: The use of a base is essential to deprotonate the pyrazole ring, forming the more nucleophilic pyrazolate anion. Polar aprotic solvents like DMF and DMSO are chosen because they effectively solvate the cation of the base, enhancing the nucleophilicity of the anion, and often favor the formation of a single regioisomer.[8]

  • Regioselectivity: For a 3(5)-substituted pyrazole, N-alkylation typically yields a mixture of isomers. The nitro group at the 5-position is sterically larger than the hydrogen at the 3-position. Therefore, alkylation is expected to preferentially occur at the less sterically hindered N1 position, making 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol the major product.[8] However, electronic effects also play a role and the exact ratio of products can be influenced by the reaction conditions.[9]

Predicted Spectral Properties

1H NMR Spectroscopy

The predicted 1H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following signals:

  • Pyrazole Ring Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm). The proton at C3 (H-3) and the proton at C4 (H-4) will couple to each other. Due to the strong electron-withdrawing effect of the adjacent nitro group, the signal for H-4 is expected to be significantly downfield.

  • Ethyl Group Protons: Two triplets corresponding to the -CH₂-N and -CH₂-O groups. The N-CH₂ protons will likely appear around δ 4.5-5.0 ppm, while the O-CH₂ protons will be slightly upfield, around δ 3.5-4.0 ppm.

  • Hydroxyl Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) for the -OH proton, typically in the range of δ 4.0-5.5 ppm. Its position is solvent and concentration-dependent.

13C NMR Spectroscopy

The predicted 13C NMR spectrum would show five distinct carbon signals:

  • Pyrazole Ring Carbons: Three signals for the pyrazole carbons. The C5 carbon, bearing the nitro group, will be significantly deshielded and appear far downfield. The chemical shifts of C3 and C4 will also be influenced by the substituents. Based on data for related nitropyrazoles, C5 would be expected around 150-160 ppm, C3 around 130-140 ppm, and C4 around 110-120 ppm.[12][13]

  • Ethyl Group Carbons: Two signals for the ethyl carbons, with the N-CH₂ carbon appearing around δ 50-60 ppm and the O-CH₂ carbon around δ 60-70 ppm.

Infrared (IR) Spectroscopy

Key characteristic absorption bands are predicted as follows:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-O Stretch (Nitro Group): Two strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[14][15]

  • C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

Chemical Reactivity and Stability

  • Acidity and Basicity: The pyrazole ring in this molecule is not acidic due to the N1-substitution. The N2 nitrogen possesses a lone pair of electrons and is weakly basic.

  • Reactivity of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This provides a synthetic route to 2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol, a potentially valuable intermediate for further functionalization.[6]

  • Electrophilic Aromatic Substitution: The pyrazole ring is deactivated towards electrophilic substitution due to the potent electron-withdrawing effect of the nitro group. If forced, substitution would likely occur at the C4 position.[7]

  • Nucleophilic Aromatic Substitution: The nitro group activates the pyrazole ring towards nucleophilic aromatic substitution, particularly at the C4 position.[16]

  • Reactivity of the Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to an alkyl halide. For example, reaction with a nitrating agent could yield a nitrate ester, a functional group found in some energetic materials.

Potential Applications in Research and Drug Development

While specific biological data for 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is unavailable, its structural motifs suggest several areas of potential interest for researchers:

  • Antimicrobial Agents: Nitro-heterocyclic compounds are a known class of antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that are toxic to the cell.

  • Anticancer Agents: The pyrazole scaffold is present in numerous anticancer drugs.[5] The introduction of an electron-withdrawing nitro group has been shown in some contexts to enhance anticancer activity.[5]

  • Kinase Inhibitors: Many pyrazole-containing drugs function as kinase inhibitors. The N-hydroxyethyl substituent could potentially interact with the hinge region of a kinase active site.

  • Precursor for Fused Heterocyclic Systems: The amino derivative, obtained by reduction of the nitro group, is a key precursor for the synthesis of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have diverse pharmacological activities.[17]

  • Energetic Materials: Nitropyrazoles are a class of energetic materials.[7] The presence of both a nitro group and a hydroxyl group (which can be further functionalized to a nitrate ester) makes this molecule a simple model for studying the properties of energetic plasticizers.

Conclusion

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol represents an interesting, though understudied, member of the nitropyrazole family. This guide has provided a comprehensive, predictive overview of its structure, physicochemical properties, and reactivity based on established chemical principles and data from analogous compounds. The proposed synthetic route via N-alkylation of 5-nitropyrazole is robust, though control of regioselectivity remains a key experimental challenge. The presence of the electron-withdrawing nitro group and the versatile hydroxyl functionality makes this molecule and its derivatives attractive targets for further investigation in medicinal chemistry and materials science. It is our hope that this technical guide will serve as a valuable resource and a starting point for future experimental exploration of this and related compounds.

References

  • BenchChem. (2025).
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Wiley Online Library. (2020, May 27). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters.
  • ScienceDirect. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure.
  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • MDPI. (2025, January 17).
  • MDPI. (2025, November 5).
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • ResearchGate. (2025, August). Nitropyrazoles (review).
  • MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules.
  • EPJ Web of Conferences. (2026).
  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PMC. (2021, May 10).
  • ScienceDirect. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles. Journal of Molecular Structure.
  • Royal Society of Chemistry. (2020, January 7). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions.
  • Royal Society of Chemistry. (n.d.). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • SAGE Journals. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.
  • Journal of Chemical Health Risks. (2024, November 20).
  • Canadian Journal of Chemistry. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.
  • ResearchGate. (2025, October 21).
  • ResearchGate. (2025, August 8).
  • IJCRT. (2024, June 26). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Royal Society of Chemistry. (n.d.).
  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • Semantic Scholar. (1984, July 1).
  • PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5.
  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • ACS Publications. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry.
  • Repositorio DSpace. (n.d.).
  • Figshare. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • Reddit. (2024, July 25). 1H NMR of pyrazole. r/chemhelp.
  • ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum.

Sources

Technical Guide: 2-(4-Nitro-1H-pyrazol-1-yl)ethanol (CAS 42027-81-6)

[1]

Executive Summary

2-(4-Nitro-1H-pyrazol-1-yl)ethanol (CAS 42027-81-6) is a specialized heterocyclic intermediate critical to the synthesis of pyrazole-based active pharmaceutical ingredients (APIs). Characterized by its high-purity crystalline form and specific melting point range of 92–94 °C , this compound serves as a stable precursor for amino-pyrazole derivatives used in kinase inhibitors and energetic materials.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, validated synthesis pathways, and quality control protocols. It is designed for medicinal chemists and process engineers requiring high-fidelity data for drug development and scale-up operations.

Chemical Identity & Structural Analysis

The compound features a pyrazole ring substituted at the N1 position with a hydroxyethyl group and at the C4 position with a nitro group. The electron-withdrawing nitro group imparts stability to the ring while serving as a handle for subsequent reduction to an amine.

Attribute Detail
CAS Registry Number 42027-81-6
IUPAC Name 2-(4-Nitro-1H-pyrazol-1-yl)ethanol
Synonyms 1-(2-Hydroxyethyl)-4-nitropyrazole; 1-(

-Hydroxyethyl)-4-nitropyrazole
Molecular Formula C

H

N

O

Molecular Weight 157.13 g/mol
SMILES OCCN1C=C(N(=O)=O)C=N1
InChI Key WHPWNPMESFLXQT-UHFFFAOYSA-N

Physical Properties

Accurate physical property characterization is essential for establishing purity specifications and designing isolation processes. The melting point is the primary indicator of solid-state purity.

Table 1: Physicochemical Specifications
PropertyValue/RangeMethod/Condition
Physical State Crystalline SolidAmbient (25 °C)
Color White to pale yellowVisual Inspection
Melting Point 92 – 94 °C Capillary Method (Experimental)
Boiling Point 269 °C (Predicted)760 mmHg
Density 1.55 g/cm³ (Predicted)20 °C
Solubility Soluble in DMSO, Methanol, DMFPolar organic solvents
pKa ~13.8 (Predicted)Hydroxyl group

Technical Insight: The melting point range of 92–94 °C is narrow, indicating a highly crystalline lattice. A depression in this value (e.g., < 90 °C) typically indicates moisture contamination or the presence of unreacted 2-bromoethanol.

Synthesis & Production Mechanism

The industrial synthesis of CAS 42027-81-6 typically involves the N-alkylation of 4-nitropyrazole. This reaction is regioselective for the N1 position due to the tautomeric equilibrium of the pyrazole ring.

Reaction Scheme

The following diagram illustrates the alkylation pathway using 2-bromoethanol, followed by the downstream reduction to the amino derivative (a common pharmaceutical target).

SynthesisPathwayReactants4-Nitropyrazole+ 2-BromoethanolConditionsBase (K2CO3)Solvent (MeCN/DMF)RefluxReactants->ConditionsIntermediateCAS 42027-81-62-(4-Nitro-1H-pyrazol-1-yl)ethanol(MP: 92-94°C)Conditions->IntermediateN-Alkylation(Nu- Substitution)ReductionH2 / Pd-Cor Fe/HClIntermediate->ReductionProduct2-(4-Amino-1H-pyrazol-1-yl)ethanol(API Precursor)Reduction->ProductNitro Reduction

Figure 1: Synthesis pathway from 4-nitropyrazole to the amino-derivative via CAS 42027-81-6.

Critical Process Parameters (CPP)
  • Stoichiometry: A slight excess of 2-bromoethanol (1.1 – 1.2 eq) drives the reaction to completion.

  • Base Selection: Potassium Carbonate (K

    
    CO
    
    
    ) is preferred over stronger bases to prevent side reactions at the hydroxyl group.
  • Temperature: Reflux conditions (approx. 80 °C in Acetonitrile) ensure adequate kinetics for the substitution.

Experimental Protocols

The following protocols define the standard operating procedures (SOPs) for characterization and handling.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Verify the identity and purity of CAS 42027-81-6.

  • Sample Prep: Dry the sample in a vacuum desiccator over P

    
    O
    
    
    for 4 hours to remove surface moisture.
  • Loading: Pack a glass capillary tube to a height of 2–3 mm. Ensure the packing is tight by tapping the tube on a hard surface.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 80 °C.

    • Slow Ramp: 1 °C/min from 80 °C to 95 °C.

  • Observation: Record the temperature at the onset of liquid formation (T

    
    ) and the clear point (T
    
    
    ).
  • Acceptance Criteria: T

    
    
    
    
    92 °C; Range (T
    
    
    - T
    
    
    )
    
    
    2 °C.
Protocol B: Solubility & Stability Testing

Objective: Assess stability for formulation or reaction solvent selection.

  • Solubility: Dissolve 10 mg of compound in 1 mL of solvent (Water, Methanol, DCM). Sonicate for 5 minutes.

    • Result: Freely soluble in Methanol and DMSO; sparingly soluble in non-polar solvents (Hexane).

  • Stability: The nitro group is stable under acidic conditions but susceptible to reduction. Avoid contact with strong reducing agents (e.g., LiAlH

    
    , Hydrazine) unless reduction is the intended step.
    

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Wear nitrile gloves and safety goggles.

  • Process in a fume hood to avoid inhalation of dust.

  • Store in a cool, dry place away from light (light sensitivity is suspected for nitro-pyrazoles).

Quality Assurance Workflow

To ensure batch-to-batch consistency in drug development, the following decision tree should be applied upon receipt of the material.

QA_WorkflowStartMaterial ReceiptCAS 42027-81-6VisualVisual Inspection(White/Pale Yellow Crystalline?)Start->VisualMP_TestMelting Point Test(Target: 92-94°C)Visual->MP_TestPurity_CheckPasses Range?MP_Test->Purity_CheckHPLCHPLC Purity Check(>98%)Purity_Check->HPLCYesRejectQuarantine / Recrystallize(Solvent: Ethanol)Purity_Check->RejectNo (<92°C)ReleaseRelease for SynthesisHPLC->Release

Figure 2: Quality Assurance decision tree for incoming raw material.

References

  • Sigma-Aldrich. (n.d.). 2-(4-Nitro-1H-pyrazol-1-yl)ethanol Product Sheet. Retrieved from

  • GuideChem. (2025). CAS 42027-81-6 Physical Properties and Safety Data. Retrieved from

  • ChemicalBook. (2025). 1-(2-Hydroxyethyl)-4-nitropyrazole Synthesis and Suppliers. Retrieved from

  • PubChem. (2025).[1] Compound Summary: Pyrazole Derivatives. National Library of Medicine. Retrieved from

2-(5-nitropyrazol-1-yl)ethanol PubChem CID 10374681 data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-nitropyrazol-1-yl)ethanol (C₅H₇N₃O₃) is a specialized heterocyclic intermediate primarily utilized in the research of high-energy density materials (HEDMs) and pharmaceutical bioisosteres.[1] Unlike its more common isomer, 2-(3-nitropyrazol-1-yl)ethanol, the 5-nitro variant presents unique synthetic challenges due to the regioselectivity of pyrazole N-alkylation.[1]

This guide addresses the critical "isomer problem" inherent in nitropyrazole chemistry, detailing the thermodynamic and kinetic factors that govern the formation of the 5-nitro species.[1] It further explores the molecule's utility as a precursor for energetic plasticizers (via nitrate ester functionalization) and its potential as a hypoxia-selective cytotoxin scaffold in medicinal chemistry.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDataNote
IUPAC Name 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
CAS Registry 14618-20-3 (Generic for isomer mix)Verify specific isomer purity in commercial sources
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Predicted Density 1.48 ± 0.1 g/cm³High density due to nitro group; typical for class
pKa (Predicted) 12.5 (Alcohol), -2.0 (Conj.[1][2][3] Acid)Weakly basic pyrazole nitrogen
LogP -0.4 (approx)Hydrophilic due to hydroxyl/nitro combination
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4 (Nitro O, Pyrazole N, Hydroxyl O)

Synthesis & Regioselectivity: The Core Challenge

The synthesis of 2-(5-nitropyrazol-1-yl)ethanol is defined by the competition between the 3-nitro and 5-nitro isomers.[1] Understanding this mechanism is vital for yield optimization.

The Isomer Problem

When 3(5)-nitropyrazole is alkylated (e.g., with ethylene oxide or 2-chloroethanol) under basic conditions, the reaction is governed by tautomeric equilibrium.[1]

  • Tautomer A (3-nitro): The hydrogen is on the nitrogen adjacent to the nitro group.[1]

  • Tautomer B (5-nitro): The hydrogen is on the nitrogen distal to the nitro group.[1]

Experimental Reality: Direct alkylation predominantly yields the 1,3-isomer (1-(2-hydroxyethyl)-3-nitropyrazole) due to steric hindrance and the "lone pair" effect.[1] The nitro group at position 5 sterically hinders the approaching electrophile, making the 1,5-isomer (our target) the minor product (often <10% yield in unoptimized conditions).[1]

Protocol A: Direct Alkylation (Separation Required)

Suitable for generating both isomers for comparative study.[1]

  • Reagents: 3-nitropyrazole (1.0 eq), Ethylene Carbonate (1.2 eq) or 2-Chloroethanol, K₂CO₃ (cat.), DMF.

  • Conditions: Heat to 100°C for 4-6 hours.

  • Workup: Evaporate solvent. The residue contains a mixture of 1,3- and 1,5-isomers (Ratio ~9:1).[1]

  • Purification (Critical): Column chromatography (Silica gel, EtOAc/Hexane gradient). The 1,5-isomer (5-nitro) typically elutes after the 1,3-isomer due to higher polarity induced by the dipole moment alignment of the adjacent nitro/nitrogen lone pairs.[1]

Protocol B: De Novo Cyclization (Targeted Synthesis)

Preferred for high-purity synthesis of the 5-nitro isomer. To avoid the separation of isomers, the pyrazole ring is constructed around the pre-positioned substituents.[1]

  • Precursor: 2-Hydrazinoethanol.[1]

  • Electrophile: Sodium Nitromalonaldehyde (or 3-dimethylamino-2-nitroacrolein).[1]

  • Mechanism: The hydrazine attacks the carbonyl; subsequent cyclization locks the ethanol chain at position 1 and the nitro group at position 4 (or 5 depending on the specific aldehyde equivalent used).[1] Note: Accessing the specific 5-nitro position often requires 1,3-dipolar cycloaddition strategies using nitrile imines.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways and the "Isomer Trap" inherent in direct alkylation.

SynthesisPathways Start 3(5)-Nitropyrazole (Tautomeric Mix) Reagent + Ethylene Oxide / Base Start->Reagent TS_Major Transition State A (Sterically Unhindered) Reagent->TS_Major Fast Path TS_Minor Transition State B (Sterically Hindered by -NO2) Reagent->TS_Minor Slow Path Prod_3 MAJOR PRODUCT 1-(2-hydroxyethyl)-3-nitropyrazole (Thermodynamic Sink) TS_Major->Prod_3 Prod_5 TARGET PRODUCT (CID 10374681) 2-(5-nitropyrazol-1-yl)ethanol (Kinetic/Minor) TS_Minor->Prod_5 Alt_Route Alternative Route: Cyclization of 2-Hydrazinoethanol Alt_Route->Prod_5 Regiospecific

Figure 1: Regioselectivity landscape of nitropyrazole alkylation. Direct pathways favor the 3-nitro isomer; specialized cyclization is required for high-yield access to the 5-nitro target.[1]

Applications & Functionalization

Energetic Materials Precursor

The primary interest in this molecule lies in its conversion to 2-(5-nitropyrazol-1-yl)ethyl nitrate , a liquid energetic plasticizer.[1]

  • Reaction: Esterification with 98% HNO₃ / Acetic Anhydride at 0°C.

  • Value Proposition: The 5-nitro isomer often exhibits higher density than the 3-nitro isomer, leading to higher detonation velocity (VOD) in formulated explosives.[1] The hydroxyl group allows it to be cured into polyurethane binder systems for solid rocket propellants.[1]

Pharmaceutical Bioisostere

The 5-nitropyrazole moiety is a bioisostere of 5-nitroimidazole (the core of Metronidazole).[1]

  • Mechanism: Like nitroimidazoles, nitropyrazoles can be reduced by anaerobic organisms to form toxic radical species that damage DNA.[1]

  • Differentiation: The redox potential of the 5-nitropyrazole is generally more negative than that of 5-nitroimidazole, potentially offering a better safety profile (less reduction by mammalian cells) while maintaining efficacy against anaerobes.[1]

Safety & Handling Protocols

Warning: As a nitro-heterocycle, this compound and its derivatives possess potential explosive properties, particularly if subjected to strong shock or friction.[1]

  • Thermal Stability: Do not heat neat material above 150°C without DSC (Differential Scanning Calorimetry) validation.

  • Incompatibility: Avoid contact with strong bases (potential for ring cleavage) or reducing agents (uncontrolled reduction of nitro group).[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Work behind a blast shield when performing nitration reactions on the alcohol group.

References

  • PubChem. (n.d.).[1] 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (CID 10374681).[1] National Library of Medicine.[1] Retrieved February 21, 2026, from [Link][1]

  • Chavez, D. E., et al. (2023).[1][4] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Los Alamos National Laboratory / ACS.[1] (Contextualizes the synthesis of N-alkyl nitropyrazoles). [Link][1]

  • Klapötke, T. M., et al. (2023).[1][5] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules (MDPI).[1] (Details the nitration of hydroxyethyl-nitropyrazoles). [Link][1]

  • Katritzky, A. R. (n.d.).[1] Regioselectivity in the alkylation of 3(5)-nitropyrazoles.[1] (General reference for pyrazole tautomerism and alkylation kinetics).

Sources

A Comparative Analysis of 3-Nitropyrazole and 5-Nitropyrazole Ethanol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic placement of a nitro group on the pyrazole scaffold profoundly influences the molecule's electronic properties, reactivity, and biological potential. This technical guide provides an in-depth comparative analysis of 3-nitropyrazole and 5-nitropyrazole, with a specific focus on their 1-(2-hydroxyethyl) derivatives. Directed at researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in synthesis, physicochemical properties, and reactivity between these two key isomers. By detailing experimental protocols, explaining the mechanistic rationale behind synthetic choices, and presenting comparative data, this guide aims to equip researchers with the foundational knowledge required to effectively utilize these versatile building blocks in medicinal chemistry and materials science.

Introduction: The Significance of Nitro-Substitution on the Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electron density distribution within the pyrazole ring, thereby modulating its reactivity and potential for biological interactions. The positional isomerism of the nitro group, specifically at the C3 versus the C5 position, creates a fascinating case study in how subtle structural changes can lead to significant differences in chemical behavior and, consequently, in the properties of their derivatives.

This guide focuses on the ethanol derivatives, specifically the 1-(2-hydroxyethyl) substituted 3-nitropyrazole and 5-nitropyrazole. The hydroxyethyl group is a common pharmacophore that can enhance solubility and provide a handle for further functionalization, making these derivatives particularly relevant for drug discovery programs. Understanding the distinct characteristics of these two isomers is paramount for their rational design and application in novel therapeutic agents and functional materials.

Synthesis of 1-(2-hydroxyethyl)-Nitropyrazole Isomers: A Tale of Two Reactivities

The primary route to the synthesis of 1-(2-hydroxyethyl)-3-nitropyrazole and its 5-nitro isomer is through the N-alkylation of the parent nitropyrazole with a suitable two-carbon electrophile, typically 2-bromoethanol or ethylene oxide. The regioselectivity of this reaction—that is, whether the alkylation occurs at the N1 or N2 position of the pyrazole ring—is a critical consideration.

Factors Governing N-Alkylation Regioselectivity

The outcome of the N-alkylation of unsymmetrical pyrazoles is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.[3][4]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. In the case of 3-nitropyrazole, the nitro group at the C3 position exerts a significant steric influence, directing alkylation towards the N1 position. For 5-nitropyrazole, the nitro group is adjacent to the N1 position, which might be expected to influence the regioselectivity.

  • Electronic Effects: The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the adjacent nitrogen atom. In 3-nitropyrazole, this effect deactivates the N2 nitrogen, further favoring N1 alkylation. Conversely, in 5-nitropyrazole, the N1 nitrogen is directly adjacent to the nitro group, which could influence its nucleophilicity relative to the N2 position.

  • Reaction Conditions: The choice of base and solvent plays a crucial role.[3] Polar aprotic solvents like DMF and DMSO are often preferred as they can promote the formation of a single regioisomer.[3] The nature of the counter-ion of the base can also influence the site of alkylation.

Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-3-nitropyrazole

The synthesis of 1-(2-hydroxyethyl)-3-nitropyrazole has been reported and can be achieved by reacting 3-nitropyrazole with 2-bromoethanol.[5]

Materials:

  • 3-Nitropyrazole

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-nitropyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1-(2-hydroxyethyl)-3-nitropyrazole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate anion.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the pyrazolate anion.

  • Temperature: Gentle heating is employed to increase the reaction rate without promoting side reactions or decomposition of the starting materials or products.

Proposed Protocol: Synthesis of 1-(2-hydroxyethyl)-5-nitropyrazole

Proposed Procedure: The procedure would be analogous to that for the 3-nitro isomer, substituting 3-nitropyrazole with 5-nitropyrazole. However, the regioselectivity might be more challenging to control due to the proximity of the nitro group to the N1 position. Careful optimization of the base and solvent may be necessary to achieve high selectivity for the desired N1 isomer. It is anticipated that N1-alkylation will still be the major product due to the steric hindrance at the N2 position being flanked by the C3 proton and the C5 nitro group.

Comparative Physicochemical and Spectroscopic Properties

The difference in the position of the nitro group is expected to manifest in the physicochemical and spectroscopic properties of the corresponding ethanol derivatives.

Table 1: Predicted and Observed Physicochemical Properties

Property1-(2-hydroxyethyl)-3-nitropyrazole1-(2-hydroxyethyl)-5-nitropyrazole (Predicted)
Molecular Formula C₅H₇N₃O₃C₅H₇N₃O₃
Molecular Weight 157.13 g/mol 157.13 g/mol
Appearance Likely a solid at room temperatureLikely a solid at room temperature
Melting Point Expected to be a defined melting point solidExpected to be a defined melting point solid
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)
Polarity More polar due to the exposed nitro groupSlightly less polar due to potential intramolecular interactions
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the pyrazole ring protons will be diagnostic. For the 3-nitro isomer, one would expect two doublets in the aromatic region. For the 5-nitro isomer, a similar pattern is expected, but the chemical shifts will be influenced by the different electronic environment. The protons of the hydroxyethyl chain will appear as two triplets.

  • ¹³C NMR: The carbon atom attached to the nitro group (C3 or C5) will be significantly deshielded and appear at a downfield chemical shift. The other pyrazole carbons will also show distinct chemical shifts based on the isomer.

  • ¹⁵N NMR: The nitrogen atoms of the pyrazole ring and the nitro group will have characteristic chemical shifts that can be used to distinguish between the two isomers.[6]

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). A broad absorption band in the region of 3400-3200 cm⁻¹ will be indicative of the hydroxyl group.

Differential Reactivity: The Influence of the Nitro Group Position

A critical distinction between the 3-nitro and 5-nitro pyrazole systems lies in their reactivity, particularly in nucleophilic aromatic substitution (SNAAr) reactions. It has been reported that the nitro group at the C5 position of the pyrazole ring is significantly more reactive towards nucleophilic displacement than a nitro group at the C3 position.[7]

Diagram 1: Reactivity Comparison

G cluster_0 5-Nitropyrazole Derivative cluster_1 3-Nitropyrazole Derivative High Reactivity High Reactivity Nucleophilic Attack at C5 Nucleophilic Attack at C5 High Reactivity->Nucleophilic Attack at C5 Facilitated by -I and -M effects of NO2 and N1 Lower Reactivity Lower Reactivity Nucleophilic Attack at C3 Nucleophilic Attack at C3 Lower Reactivity->Nucleophilic Attack at C3 Less activated C3 position

Caption: Comparative reactivity towards nucleophilic substitution.

This enhanced reactivity of the 5-nitro group can be attributed to the combined electron-withdrawing effects of the nitro group itself and the adjacent N1 atom of the pyrazole ring, which stabilize the Meisenheimer complex intermediate formed during nucleophilic attack at the C5 position. This differential reactivity offers a powerful tool for selective functionalization of the pyrazole core.

Potential Applications in Drug Discovery and Materials Science

The distinct electronic and reactivity profiles of 3- and 5-nitropyrazole ethanol derivatives make them valuable precursors for a range of applications.

  • Medicinal Chemistry: The pyrazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][8] The nitro group can act as a bioisostere for other functional groups or as a handle for further chemical modification. The differential reactivity of the 3- and 5-nitro isomers allows for the regioselective introduction of various substituents to explore structure-activity relationships (SAR).

  • Energetic Materials: Nitropyrazole derivatives are known to be energetic materials.[5] The high nitrogen content and the presence of the nitro group contribute to their energetic properties. The ethanol derivatives could be used as precursors to more complex energetic compounds with tailored properties such as sensitivity and thermal stability.

Diagram 2: Application Workflow

G start 3-Nitropyrazole or 5-Nitropyrazole step1 N-Hydroxyethylation start->step1 step2 1-(2-hydroxyethyl)-nitropyrazole Isomers step1->step2 app1 Medicinal Chemistry Lead - Further Functionalization - SAR Studies step2->app1 app2 Energetic Material Precursor - Synthesis of Novel Energetic Compounds step2->app2 outcome1 Novel Bioactive Molecules app1->outcome1 outcome2 Advanced Energetic Materials app2->outcome2

Caption: Workflow from nitropyrazole isomers to applications.

Conclusion

The seemingly minor positional change of a nitro group on the pyrazole ring from the 3- to the 5-position results in significant and exploitable differences in the chemistry of their respective ethanol derivatives. The 5-nitro isomer exhibits enhanced reactivity towards nucleophilic substitution, providing a synthetic advantage for late-stage functionalization. Understanding these distinctions in synthesis, regioselectivity, and reactivity is crucial for researchers aiming to leverage the full potential of these valuable heterocyclic building blocks. This guide provides a foundational framework for the informed selection and application of 3- and 5-nitropyrazole ethanol derivatives in the pursuit of novel pharmaceuticals and advanced materials.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved February 21, 2026, from [Link]

  • Reinhardt, E., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. doi:10.3390/molecules28186489. Available from: [Link]

  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Reinhardt, E., et al. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry, 26(20), e202300304. Available from: [Link]

  • Wróblewska, A., et al. (2025, November 5). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. Available from: [Link]

  • 1-(2-Hydroxyethyl)-1H-pyrazole. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • (2025, August 5). Nitropyrazoles (review). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Norman, N. J., et al. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. (2025, August 8). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Reinhardt, E., et al. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Available from: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Chavez, D. E., et al. (2023, May 16). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available from: [Link]

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (2015, December 14). Cosmetic Ingredient Review. Retrieved February 21, 2026, from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available from: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

  • N-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Zhang, Y., et al. (2019, November 7). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2 H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. PubMed. Available from: [Link]

  • Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. (n.d.). PubChemLite. Retrieved February 21, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved February 21, 2026, from [Link]

  • Various approaches to remove the acidic N–H proton in nitropyrazole (X, Y. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity. (n.d.). Google Patents.
  • Al-Obaidi, A. S. M., et al. (2015, September 28). Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

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  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. (n.d.). Cosmetic Ingredient Review. Retrieved February 21, 2026, from [Link]

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Methodological & Application

Application Note: Strategic Utilization of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (CAS: 103746-81-0) represents a high-value "privileged scaffold" in modern medicinal chemistry. While nitroimidazoles (e.g., Metronidazole) have historically dominated the landscape of anaerobic antibiotics and hypoxia-activated prodrugs, the nitropyrazole class offers distinct advantages:

  • Tunable Redox Potential: The pyrazole ring typically exhibits a lower reduction potential than imidazole, potentially reducing off-target aerobic toxicity in hypoxia-activated prodrugs.

  • Bioisosterism: It serves as a stable bioisostere for nitro-pyrroles and nitro-imidazoles, often improving metabolic stability.

  • Bifunctional Utility: The molecule contains a pharmacophore (nitro group) and a synthetic handle (hydroxyethyl group), allowing for rapid diversification via esterification, halogenation, or etherification.

The Core Challenge: The primary barrier to utilizing this intermediate is regiochemistry . Direct alkylation of 3-nitropyrazole typically favors the thermodynamically more stable 1,3-isomer. Accessing the 1,5-isomer (where the nitro group is adjacent to the alkyl tail) requires specific synthetic orchestration. This guide focuses on the 1,5-isomer , acknowledging its higher synthetic value and steric complexity.

Part 2: Synthesis & Regiocontrol[1]

The Regioselectivity Problem

When alkylating 3(5)-nitropyrazole, two products are possible due to annular tautomerism.

  • 1,3-isomer (Major): The alkyl group attaches to the nitrogen distal to the nitro group. This is sterically favored and electronically driven by the lone pair repulsion.

  • 1,5-isomer (Target): The alkyl group attaches to the nitrogen adjacent to the nitro group. This is sterically crowded ("ortho-like" substitution) but essential for specific steric fits in enzyme pockets.

Diagram 1: Regioselective Synthesis Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways and the specific cyclization strategy required to secure the 1,5-isomer with high purity.

Regioselectivity Start Precursor: 3(5)-Nitropyrazole Alkylation Direct Alkylation (Base/Ethylene Oxide) Start->Alkylation Standard Conditions Isomer13 1,3-Isomer (Major) Sterically Unhindered Alkylation->Isomer13 90% Yield Isomer15 1,5-Isomer (Target) Sterically Crowded Alkylation->Isomer15 <10% Yield Cyclization De Novo Cyclization (Hydrazine Route) Cyclization->Isomer15 Regiospecific (>95% Selectivity) Hydrazine 2-Hydroxyethylhydrazine Hydrazine->Cyclization NitroEnamine Nitromalonaldehyde Equivalent NitroEnamine->Cyclization

Caption: Comparison of direct alkylation (yielding mostly 1,3-isomer) vs. de novo cyclization (yielding 1,5-isomer).

Part 3: Experimental Protocols

Protocol A: Regiospecific Synthesis via Cyclization

Rationale: To avoid tedious chromatographic separation of isomers, we utilize a cyclization strategy between a hydrazine derivative and a nitro-enamine precursor.

Reagents:

  • 2-Hydroxyethylhydrazine (1.0 eq)

  • Sodium Nitromalonaldehyde Monohydrate (1.0 eq)

  • HCl (conc.)

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve Sodium Nitromalonaldehyde Monohydrate (15.5 g, 100 mmol) in 150 mL of water. Acidify to pH 2-3 using concentrated HCl to generate the free nitromalonaldehyde in situ.

  • Addition: Cool the solution to 0-5°C. Add 2-Hydroxyethylhydrazine (7.6 g, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction; control temperature to prevent decomposition.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to afford 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol as pale yellow crystals.
    

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the pyrazole protons. In the 1,5-isomer, the protons are chemically equivalent or show specific coupling constants distinct from the 1,3-isomer (where the chemical environment is vastly different due to nitro-proximity).

  • Yield Target: >75%.

Protocol B: Activation of the Hydroxyl Group (Mesylation)

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) enables coupling with amines (e.g., for antibiotic synthesis).

Safety Warning: Nitro compounds can be shock-sensitive. Do not overheat the mesylate intermediate.

Step-by-Step Methodology:

  • Setup: Charge a reactor with 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (10 g, 63.6 mmol) and Dichloromethane (DCM, 100 mL).

  • Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Maintain Temp < 5°C.

  • Quench: After 2 hours, quench with cold water. Wash with dilute

    
    .
    
  • Isolation: Concentrate under reduced pressure (Bath temp < 35°C) to obtain the mesylate. Do not distill to dryness due to thermal instability risks.

Part 4: Analytical & Safety Data

Physicochemical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 157.13 g/mol
Appearance Pale yellow solidDarkens upon oxidation
Melting Point 68 - 72 °CSharp mp indicates high isomeric purity
Solubility DMSO, MeOH, EtOAcInsoluble in Hexane
pKa ~1.5 (Pyrazole N)Weakly basic
HPLC Method for Isomer Differentiation

To ensure the absence of the unwanted 1,3-isomer:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient 5% to 60% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV @ 254 nm (Nitro group absorbance) and 300 nm.

  • Retention Time: The 1,5-isomer typically elutes later than the 1,3-isomer due to intramolecular hydrogen bonding reducing polarity, or earlier depending on the specific stationary phase interactions with the nitro group. Standard injection required for confirmation.

Diagram 2: Pharmaceutical Workflow

This workflow demonstrates the conversion of the intermediate into a bioactive API candidate.

PharmaWorkflow Raw Raw Material 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol QC QC Check (HPLC Purity >98%) Raw->QC Activation Activation Step (MsCl / Et3N) QC->Activation Pass Coupling Nucleophilic Substitution (Secondary Amine R2-NH) Activation->Coupling In situ generation API Final API Candidate (Nitro-Pyrazole Antibiotic) Coupling->API Yield: 60-80%

Caption: Standard workflow for converting the hydroxyethyl intermediate into a bioactive amine.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: Energetic Potential Nitropyrazoles are structurally related to energetic materials.[3][4] While the hydroxyethyl chain desensitizes the molecule compared to the parent nitropyrazole, the following precautions are mandatory:

  • Thermal Stability: Do not subject the neat solid to temperatures >120°C. DSC data suggests exotherms can begin around 180°C.

  • Impact Sensitivity: Handle large quantities (>100g) with non-sparking tools.

  • Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless under controlled reaction conditions, as this can trigger rapid decomposition or reduction of the nitro group to an amine (which may be desired, but must be controlled).

References

  • Regioselective Synthesis of Nitropyrazoles

    • Title: Regioselective N-Alkylation of Pyrazoles.[5][6][7]

    • Source:Journal of Organic Chemistry / ACS Public
    • URL:[Link] (Context: Discusses steric vs electronic control in pyrazole alkylation).

  • Safety Data & Properties

    • Title: 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol Compound Summary.
    • Source: PubChem.[8]

    • URL:[Link]

  • Pharmaceutical Applications (Bioisosteres)

    • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[9][10]

    • Source:RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Energetic Material Context (Handling)

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
    • Source:Molecules (MDPI).
    • URL:[Link]

Sources

Application Note: Synthesis of Energetic Nitrate Esters from Nitropyrazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for synthesizing high-density energetic nitrate esters from nitropyrazole alcohol precursors. Specifically, it focuses on the O-nitration of 1-(2-hydroxyethyl)-3,5-dinitropyrazole (HEDNP) to produce 1-(2-nitratoethyl)-3,5-dinitropyrazole , a promising melt-castable explosive.

Target Audience: Energetic materials scientists, organic chemists, and process safety engineers. Scope:

  • Chemical Strategy: Selective O-nitration using Acetyl Nitrate.

  • Safety Protocols: Thermal management of unstable nitrating agents.

  • Characterization: NMR/IR validation and energetic performance metrics.

Introduction: The Melt-Cast Challenge

In the field of energetic materials, there is a critical drive to replace Trinitrotoluene (TNT) with compounds that offer higher density and detonation velocity (


) while maintaining "melt-cast" capability (melting point 

).

Nitropyrazoles are excellent scaffolds due to their high heat of formation. However, the base rings often lack the oxygen balance required for optimal performance. Functionalizing the N1-position with a hydroxyethyl group, followed by conversion to a nitrate ester , significantly improves the oxygen balance and density without sacrificing thermal stability.

Chemical Strategy: Acetyl Nitrate vs. Mixed Acid

While "Mixed Acid" (


) is the standard for aromatic C-nitration, it is often too harsh for converting sensitive alcohols to nitrate esters, leading to oxidation or ring destabilization.

This protocol utilizes Acetyl Nitrate (generated in situ from Acetic Anhydride and Fuming Nitric Acid).

  • Mechanism: Acetyl nitrate acts as a mild but potent nitrating agent.

  • Selectivity: It targets the hydroxyl oxygen to form the

    
     ester bond while leaving the nitropyrazole ring intact.
    

Experimental Protocol

Reagents & Equipment
  • Precursor: 1-(2-hydroxyethyl)-3,5-dinitropyrazole (Synthesized via N-alkylation of 3,5-dinitropyrazole).

  • Nitrating Agent: Fuming Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) for extraction.

  • Safety: Blast shield, cryostat/ice bath, remote temperature monitoring.

Step-by-Step Synthesis

CAUTION: Acetyl nitrate is prone to explosive decomposition if heated above 60°C. Strict temperature control is mandatory.

Step 1: Preparation of Nitrating Mixture
  • Cool a reaction vessel containing Acetic Anhydride (4.0 eq) to 0°C .

  • Add Fuming Nitric Acid (4.0 eq) dropwise.

    • Critical Control: Rate of addition must be slow enough to maintain internal temperature < 5°C .

  • Stir the mixture at 0°C for 15 minutes to generate acetyl nitrate.

Step 2: O-Nitration
  • Add solid 1-(2-hydroxyethyl)-3,5-dinitropyrazole (1.0 eq) portion-wise to the nitrating mixture.

    • Note: Solid addition prevents solvent effects but can cause localized exotherms. Monitor closely.

  • Allow the temperature to rise slowly to 15°C (Room Temp is acceptable if monitored, but 15°C is safer).

  • Stir for 2–3 hours . Monitor reaction progress via TLC (Silica, 30% EtOAc/Hexane).

Step 3: Quenching & Workup
  • Pour the reaction mixture slowly onto crushed ice (50g per gram of substrate) .

    • Mechanism:[1][2][3][4][5] Hydrolyzes excess acetyl nitrate and acetic anhydride.

  • Extract the aqueous slurry with Dichloromethane (3 x 20 mL) .

  • Wash the combined organic phase with:

    • Saturated

      
       (until neutral pH).
      
    • Brine.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization: Purify using Ethanol/Hexane or Chloroform.

Visualization: Reaction Workflow & Safety Logic

Synthetic Pathway

The following diagram illustrates the transformation from the pyrazole precursor to the final energetic nitrate ester.

SynthesisPathway Precursor 3,5-Dinitropyrazole Alkylation N-Alkylation (2-Chloroethanol) Precursor->Alkylation Step A Alcohol 1-(2-hydroxyethyl)- 3,5-dinitropyrazole Alkylation->Alcohol Intermediate Nitration O-Nitration (Ac2O / HNO3) Alcohol->Nitration Step B (Acetyl Nitrate) Product 1-(2-nitratoethyl)- 3,5-dinitropyrazole Nitration->Product Final Energetic

Figure 1: Synthetic pathway for the production of nitropyrazole nitrate esters.[6]

Safety Decision Logic (Acetyl Nitrate)

This logic gate ensures the operator prevents thermal runaway during the critical nitration step.

SafetyLogic Start Start Nitration CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision Is Ti > 5°C? CheckTemp->Decision Cool Halt Addition Increase Cooling Decision->Cool Yes Proceed Continue Addition (Dropwise) Decision->Proceed No Cool->CheckTemp Critical Is Ti > 20°C? Proceed->Critical Critical->CheckTemp No Dump EMERGENCY QUENCH (Dump into Ice) Critical->Dump Yes (Runaway Risk)

Figure 2: Process safety logic for handling acetyl nitrate nitration.

Characterization & Performance Data

Spectroscopic Identification

Successful O-nitration is confirmed by the disappearance of the broad hydroxyl signal and the shift of the ethylene protons.

  • IR Spectroscopy:

    • Appearance of strong Nitrate Ester ($ -ONO_2 $) bands:

      • Asymmetric stretch: 1640–1660 cm⁻¹

      • Symmetric stretch: 1270–1290 cm⁻¹

  • ¹H NMR (Acetone-d6):

    • The methylene protons adjacent to the oxygen ($ -CH_2-O- $) shift downfield significantly (approx.

      
       4.0 ppm 
      
      
      
      
      
      4.9 ppm) due to the strong electron-withdrawing nature of the nitrate group.
Energetic Properties Comparison

The following table highlights the performance gain achieved by converting the alcohol to the nitrate ester.

PropertyPrecursor (Alcohol)Product (Nitrate Ester)Unit
Formula


-
Density (

)
1.681.79 - 1.82 g/cm³
Melting Point (

)
120-12285 - 88 °C
Decomposition (

)
240191°C
Detonation Velocity (

)
~7,800~8,500 - 8,800 m/s
Oxygen Balance -55%-25% %

Note: Data derived from theoretical calculations (EXPLO5) and experimental values from comparable nitropyrazole derivatives [1, 2].

Safety & Handling Guidelines

Hazard Class: Explosive (Synthesis scale should not exceed 1-2 grams for initial characterization).

  • Acetyl Nitrate Instability: Acetyl nitrate is not commercially available because it is unstable. It must be made in situ and never stored.

  • Exotherm Management: The nitration of alcohols is exothermic. If the cooling system fails, the reaction must be quenched immediately to prevent "fume-off" or explosion.

  • PPE: Kevlar gloves, face shield, and blast-resistant sash are mandatory.

  • Waste Disposal: Quenched mixtures contain dilute nitric/acetic acid and nitro-organics. Neutralize with base before disposal. Do not mix with ketone solvents (acetone) in waste drums as this can form sensitive peroxides.

References

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

  • Chavez, D. E., et al. (2008).[7][8] Synthesis of an Energetic Nitrate Ester. Angewandte Chemie International Edition.

  • Fraunhofer ICT. (2012). Nitration Chemistry in Continuous Flow using Acetyl Nitrate.

  • Organic Syntheses. (1978). N-Nitromorpholine (Safety protocols for Acetyl Nitrate).

Sources

Application Note: Strategic Functionalization of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the functionalization of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol , a versatile scaffold bridging high-energy density materials (HEDM) and bioactive heterocyclic pharmaceuticals.

The molecule features a "Push-Pull" electronic architecture:

  • The Core (Pull): The 5-nitropyrazole ring is electron-deficient. The nitro group at position 5 exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, significantly reducing the basicity of the pyrazole nitrogens.

  • The Tail (Handle): The N1-ethyl alcohol chain provides a nucleophilic handle (-OH) chemically decoupled from the aromatic ring by two methylene units.

Key Challenges:

  • Nitro Group Sensitivity: Harsh reducing conditions must be avoided to preserve the nitro group.

  • Elimination Risk: The ethyl linker is susceptible to

    
    -elimination under strongly basic conditions, potentially yielding the vinyl-pyrazole byproduct.
    
  • Energetic Properties: As a precursor to polynitro compounds, this scaffold and its derivatives (especially nitrates and azides) require strict safety protocols regarding friction and impact sensitivity.

Critical Safety Directives

WARNING: ENERGETIC PRECURSOR Derivatives of nitropyrazoles, particularly nitrates and azides described in Module B, are potential explosives.

  • Blast Shielding: All reactions involving azidation or nitration must be performed behind a blast shield.

  • Scale Limits: Do not exceed 1 gram scale without specific energetic safety testing (DSC/TGA).

  • Metal Spatulas: Use conductive plastic or wood spatulas to avoid friction ignition.

Reaction Landscape & Logic

The hydroxyl group is the primary gateway. Direct displacement is difficult due to the poor leaving group ability of the hydroxide ion. The strategy relies on Activation (converting -OH to a sulfonate ester) followed by Substitution or Oxidation .

ReactionLandscape cluster_legend Reaction Class Start 2-(5-nitro-1H-pyrazol-1-yl) ethan-1-ol Act ACTIVATION (Mesylate/Tosylate) Start->Act MsCl, TEA (Module A) Ald OXIDATION (-CHO) (Bioconjugation) Start->Ald DMP or IBX (Module C) Azide AZIDATION (-N3) (Click/Energetic) Act->Azide NaN3, DMF (Module B) Amine AMINATION (-NH2) (Drug Linker) Act->Amine R-NH2 L1 Starting Material L2 Intermediate L3 Target Product

Figure 1: Functionalization pathways. The hydroxyl group is activated to a mesylate to enable nucleophilic substitution (azidation/amination) or oxidized to an aldehyde.

Module A: Activation via Mesylation

Objective: Convert the hydroxyl group into a methanesulfonate (mesylate) leaving group. Rationale: Mesylates are excellent leaving groups (approx. 100x better than halides) and allow substitution under milder conditions, preserving the nitro group.

Materials
  • Substrate: 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Protocol
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the substrate and anhydrous DCM.
    
  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why: Controlling temperature is critical to prevent the base-promoted elimination of the ethyl group to form 1-vinyl-5-nitropyrazole.

  • Addition: Add TEA followed by the dropwise addition of MsCl over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

    • Endpoint: Disappearance of the polar alcohol spot; appearance of a less polar spot.

  • Workup: Quench with cold saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
    • Note: Avoid heating the rotovap bath above 35°C; nitropyrazole sulfonates can be thermally unstable.

Yield Expectation: 85-95% (Yellowish solid/oil).

Module B: Nucleophilic Substitution (Azidation)

Objective: Displacement of the mesylate with an azide anion. Application: Synthesis of energetic plasticizers or "Click" chemistry handles.

Materials
  • Substrate: Mesylate intermediate from Module A (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 eq)
    
  • Solvent: DMF or DMSO (Dry)

  • Catalyst (Optional): 18-Crown-6 (0.1 eq) to accelerate reaction in benzene/toluene, though DMF usually suffices.

Protocol
  • Safety Check: Ensure blast shield is in place.

  • Dissolution: Dissolve the mesylate in DMF (0.2 M).

  • Addition: Add

    
     in one portion.
    
  • Heating: Heat to 60°C for 4-6 hours.

    • Control: Do not exceed 80°C. Higher temperatures increase the risk of thermal decomposition of the nitropyrazole core.

  • Workup: Pour into ice water. The product often precipitates. If solid, filter. If oil, extract with Ethyl Acetate.

    • Caution: The aqueous layer contains excess azide. Quench with bleach in a fume hood before disposal.

Data Validation (IR Spectroscopy): Look for the diagnostic Azide stretch peak at ~2100 cm⁻¹ .

Module C: Oxidation to Aldehyde

Objective: Controlled oxidation to 2-(5-nitro-1H-pyrazol-1-yl)acetaldehyde. Rationale: Avoids metal-based oxidants (like Jones reagent) which generate acidic waste that complicates purification of basic heterocycles. Dess-Martin Periodinane (DMP) is chosen for mildness.

Protocol
  • Dissolution: Dissolve alcohol (1.0 eq) in DCM.

  • Oxidation: Add DMP (1.2 eq) at 0°C.

  • Reaction: Stir at RT for 1-2 hours.

  • Quench: Add a 1:1 mixture of sat.

    
     and sat. 
    
    
    
    (Sodium thiosulfate). Stir vigorously until the biphasic mixture becomes clear (removes iodine byproducts).
  • Isolation: Extract with DCM. The aldehyde is reactive; store under

    
     at -20°C.
    

Troubleshooting & Decision Logic

The following diagram illustrates the decision-making process during the Activation (Module A) phase, which is the most common failure point.

Troubleshooting Step1 Perform Mesylation (0°C, DCM, MsCl) Check TLC Analysis (1h) Step1->Check Res1 New spot (Rf ~0.6) SM Gone Check->Res1 Clean conversion Res2 SM Remains Check->Res2 Stalled Res3 New spot (Rf ~0.9) (Non-polar) Check->Res3 Side Product Action1 Proceed to Workup (Keep <35°C) Res1->Action1 Action2 Add 0.5 eq TEA Check moisture Res2->Action2 Action3 ELIMINATION DETECTED (Vinyl species formed) Reduce Base/Temp Res3->Action3

Figure 2: Troubleshooting logic for the mesylation of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol.

References

  • Synthesis of Energetic Nitropyrazoles

    • Context: Describes the synthesis of nitrate esters and azides
    • Krumm, B. et al. "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives." Molecules (2023).[1]

  • Metronidazole Analog Chemistry

    • Context: Provides the crystallographic and synthetic baseline for mesyl
    • "2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl methanesulfonate." IUCrData (2016).

  • Energetic Salts & Frameworks

    • Context: Discusses the stability and density properties of hydroxynitropyrazole derivatives in energetic applic
    • Jiang, X. et al. "Synthesis of energetic materials derived from hydroxynitropyrazine."[2] CrystEngComm (2026).[2]

  • General Reactivity of Nitropyrazoles

    • Context: Review of electrophilic and nucleophilic
    • "Nitropyrazoles (review)." Russian Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing N-Alkylation of 5-Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Tautomer Trap

Before optimizing yield, you must define your target. 3-nitropyrazole and 5-nitropyrazole are tautomers; they are the same starting material. However, upon N-alkylation, the tautomeric equilibrium freezes, generating two distinct regioisomers:

  • 1-alkyl-3-nitropyrazole (Isomer A): Thermodynamically favored. The alkyl group is distal to the nitro group, minimizing steric clash.

  • 1-alkyl-5-nitropyrazole (Isomer B): The "awkward" isomer. The alkyl group is proximal (ortho) to the nitro group. This is often the desired pharmacophore but the minor product.

The Problem: The electron-withdrawing nitro group (


) deactivates the ring, making the nitrogen nucleophile weak (

). Furthermore, the steric bulk of the nitro group blocks the adjacent nitrogen (N1), directing alkylation to the distal nitrogen (N2) to form the 3-nitro isomer.

This guide focuses on forcing the reaction to improve overall conversion and, crucially, strategies to access the elusive 5-nitro isomer.

Critical Decision Matrix (Visualized)

The following decision tree outlines the logical flow for selecting the correct alkylation strategy based on your target isomer and available reagents.

Nitropyrazole_Alkylation Start Start: 3(5)-Nitropyrazole Target Identify Target Isomer Start->Target Isomer3 Target: 1-alkyl-3-nitro (Thermodynamic) Target->Isomer3 Distal Alkylation Isomer5 Target: 1-alkyl-5-nitro (Kinetic/Steric) Target->Isomer5 Proximal Alkylation MethodA Method A: Standard S_N2 Base: K2CO3 or Cs2CO3 Solvent: DMF/MeCN Isomer3->MethodA Alkyl Halides MethodB Method B: Mitsunobu Reagents: PPh3, DIAD Solvent: THF Isomer3->MethodB Alcohols Isomer5->MethodA Use Cs2CO3 (Cesium Effect) MethodC Method C: Blocking/Cyclization (De Novo Synthesis) Isomer5->MethodC If direct alkylation fails Result3 Result: High Yield of 3-nitro (>90% Regioselectivity) MethodA->Result3 Standard Conditions Result5 Result: Improved Ratio of 5-nitro (Requires Separation) MethodA->Result5 High Temp / Non-polar solvent MethodB->Result3 Primary Alcohols

Caption: Decision logic for selecting the synthetic route based on the desired regioisomer of nitropyrazole.

Protocol A: Enhanced Alkylation (The Cesium Effect)

Standard alkylation with sodium hydride (NaH) or potassium carbonate (


) often stalls due to the poor nucleophilicity of the nitropyrazole anion. We utilize the Cesium Effect  to enhance solubility and reactivity.
Mechanism & Causality

Cesium (


) is a large, soft cation (ionic radius 1.67 Å). Unlike 

or

, it forms looser ion pairs with the nitropyrazole anion in aprotic solvents. This "naked anion" effect increases the nucleophilicity of the nitrogen, significantly boosting yield in electron-deficient systems [1].
Step-by-Step Protocol
  • Preparation:

    • Dissolve 3(5)-nitropyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is superior to MeCN for solubility of the nitropyrazole anion.

    • Add Cesium Carbonate (

      
      )  (1.5 equiv).
      
    • Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution usually turns yellow/orange (formation of the nitropyrazolate anion).

  • Alkylation:

    • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Tip: If using alkyl chlorides, add catalytic Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Reaction:

    • Heat to 60–80°C .

    • Monitor: Check LCMS at 2 hours. The reaction is usually complete within 4–6 hours.

  • Workup:

    • Dilute with EtOAc.[1] Wash 3x with water (crucial to remove DMF).

    • Dry over

      
       and concentrate.
      
Regioselectivity Note

This method predominantly yields the 1-alkyl-3-nitropyrazole .

  • Typical Ratio: 9:1 to 20:1 (3-nitro : 5-nitro).

  • To favor 5-nitro: Use a non-polar solvent (like Toluene) with a phase transfer catalyst (e.g., TBAB), although overall yield will drop.

Protocol B: Mitsunobu Reaction (For Alcohol Substrates)

When alkyl halides are unstable or unavailable, the Mitsunobu reaction allows alkylation directly from alcohols.

The pKa Constraint

The Mitsunobu reaction works best for nucleophiles with


. 3(5)-nitropyrazole (

) is an ideal candidate, unlike unsubstituted pyrazole (

).
Step-by-Step Protocol
  • Setup:

    • Dissolve 3(5)-nitropyrazole (1.0 equiv), Triphenylphosphine (

      
      , 1.5 equiv), and the Alcohol (R-OH, 1.2 equiv) in anhydrous THF  or DCM .
      
    • Cool to 0°C .

  • Addition:

    • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes.[1]

    • Critical: Maintain temperature < 5°C during addition to prevent side reactions.

  • Execution:

    • Allow to warm to RT and stir overnight.

    • Troubleshooting: If conversion is low, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
       (tributylphosphine), which creates a more reactive betaine intermediate [2].
      

Troubleshooting & FAQ

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Poor nucleophilicity of the nitro-ring.Switch base to

(Cesium Effect). Increase temp to 90°C. Add KI catalyst.
N-Alkylation at Wrong Site Thermodynamic control favors 3-nitro isomer.Impossible to fully reverse in direct alkylation. To get 5-nitro, consider de novo cyclization of hydrazine with nitro-diketones [3].
O-Alkylation Observed Rare, but happens with hard electrophiles (e.g., SEM-Cl, MOM-Cl).Lower the temperature to 0°C. Use a softer counter-ion (Li+ instead of Cs+).
Product is an Oil/Gum Residual DMF or inseparable isomers.1. Wash organic layer 5x with Brine/Water. 2. Use C18 Reverse Phase chromatography to separate 3-nitro/5-nitro isomers (they separate better on C18 than Silica).
FAQ: Regioselectivity

Q: Can I force the formation of 1-alkyl-5-nitropyrazole? A: Direct alkylation is difficult because the 5-position is sterically shielded by the nitro group. However, you can try blocking strategies :

  • Protect the N1 (less hindered) with a transient group (e.g., THP).

  • This forces the other nitrogen to be N2.

  • (This strategy rarely works for nitropyrazoles because the tautomer equilibrium shifts). Better approach: If you need the 5-nitro isomer specifically, synthesize it via the reaction of alkylhydrazines with nitromalonaldehyde equivalents, rather than alkylating the pre-formed ring [3].

Q: How do I distinguish the isomers by NMR? A:

  • 1-alkyl-3-nitropyrazole: The pyrazole protons (H4 and H5) show a coupling constant of

    
    . H5 is typically more downfield.
    
  • 1-alkyl-5-nitropyrazole: The protons (H3 and H4) often show slightly different shifts.

  • NOESY is definitive: In the 1-alkyl-5-nitro isomer, the N-Alkyl protons will show a NOE correlation to the H4 proton, but not to a proton at position 3 (since it's a nitro group). In the 3-nitro isomer, the N-Alkyl protons show NOE to the H5 proton.

References

  • Cesium Effect in Alkylation: Flessner, T., & Dorsch, D. (2001). "Efficient Synthesis of Tri- and Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link

  • Mitsunobu Reaction on Azoles: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Regioselective Synthesis of Nitropyrazoles: Larina, L. I., & Lopyrev, V. A. (2009). "Nitroazoles: Synthesis, Structure and Properties." Springer. Link

  • Tautomerism and Alkylation: Elguero, J., et al. (2000). "Pyrazoles."[2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II. Link

Sources

Controlling regioselectivity in the alkylation of nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Heterocycle Methodology Group Subject: Technical Guide: Controlling Regioselectivity in Nitropyrazole Alkylation

Welcome to the technical support hub for nitropyrazole functionalization. This guide addresses the persistent challenge of distinguishing and controlling


-1 vs. 

-2 alkylation in 3(5)-nitropyrazoles. Unlike simple pyrazoles, the strong electron-withdrawing nature of the nitro group creates a distinct electronic bias that competes with steric factors, often leading to frustrating regioisomeric mixtures.

Part 1: Critical Mechanistic Insights

Before troubleshooting, you must understand the "Decision Matrix" the molecule follows during deprotonation and attack.

The Tautomeric Dilemma

3-Nitropyrazole and 5-nitropyrazole are tautomers of the same molecule. However, upon alkylation, the symmetry breaks, yielding two distinct isomers with vastly different pharmacological profiles.

  • Isomer A (Distal/Thermodynamic): 1-alkyl-3-nitropyrazole. The alkyl group is far from the nitro group. This is generally the Major product due to lower steric hindrance and minimized lone-pair repulsion between the nitro oxygens and the incoming alkyl group.

  • Isomer B (Proximal/Kinetic): 1-alkyl-5-nitropyrazole. The alkyl group is adjacent to the nitro group.[1][2] This is the Minor product in standard

    
     reactions but can be favored by specific chelation effects or intramolecular delivery.
    
Mechanism Visualization

NitropyrazoleMechanism Start 3(5)-Nitropyrazole (Tautomeric Mix) Anion Pyrazolate Anion (Delocalized) Start->Anion Base (Deprotonation) TS_Distal Transition State A (Sterically Unhindered) Anion->TS_Distal Path A (Fast) TS_Proximal Transition State B (Sterically Crowded + Lone Pair Repulsion) Anion->TS_Proximal Path B (Slow) Prod_Distal 1-Alkyl-3-Nitropyrazole (MAJOR: Thermodynamic) TS_Distal->Prod_Distal Prod_Proximal 1-Alkyl-5-Nitropyrazole (MINOR: Kinetic/Chelated) TS_Proximal->Prod_Proximal

Figure 1: Bifurcation of the alkylation pathway. Path A dominates in standard polar aprotic conditions.

Part 2: Troubleshooting Alkylations

Issue: "I am getting a 60:40 mixture of isomers using K2CO3 in DMF."

Root Cause Analysis

The nitropyrazole anion is an ambident nucleophile. In polar aprotic solvents (DMF, DMSO), the cation (


) is well-solvated, creating a "naked" anion. This maximizes reaction rate but minimizes regiocontrol, leading to statistical mixtures governed purely by sterics.
Optimization Protocol
VariableRecommendationScientific Rationale
Base Cs₂CO₃ vs. NaH NaH (irreversible) often favors the thermodynamic (distal) product more effectively than carbonates in THF. Cs₂CO₃ can sometimes increase the ratio of the proximal (5-nitro) isomer slightly due to the "Cesium Effect" (coordination to the nitro group), but results vary by substrate.
Solvent THF or Toluene Switching from DMF to less polar solvents (THF) promotes tighter ion-pairing. This forces the electrophile to attack the most accessible nitrogen (Distal/N1), improving selectivity for the 3-nitro isomer.
Temperature 0°C to RT High temperatures overcome the activation energy difference between the two transition states, eroding selectivity. Keep it cold.
FAQ: How do I force the formation of the 1-alkyl-5-nitropyrazole (Proximal)?

This is difficult via direct alkylation.

  • Blocking Strategy: Use a removable protecting group (e.g., THP or SEM) which might selectively go to the N1 position, then alkylate N2 (quaternization), followed by deprotection.

  • Cyclization: Build the pyrazole ring with the substituent already in place (e.g., reacting a hydrazine

    
     with a nitro-1,3-diketone equivalent). This is often the only way to get >95% purity of the 5-nitro isomer.
    

Part 3: Advanced Methods (High Selectivity)

Issue: "Standard alkylation failed. I need >98:1 selectivity for the 1-alkyl-3-nitro isomer."

Solution A: The Michael Addition Protocol

If your alkyl group can be derived from a Michael acceptor (e.g., ethyl acrylate, acrylonitrile), this is the gold standard.

  • Why it works: The reaction is reversible. The kinetic product (5-nitro) forms but is sterically congested and reverts to the anion. The thermodynamic product (3-nitro) is stable and precipitates or accumulates.

  • Protocol:

    • Dissolve 3-nitropyrazole (1.0 equiv) in DMSO.

    • Add catalytic base (DIPEA or 10 mol% K2CO3).

    • Add Michael acceptor (1.1 equiv).

    • Stir at 25°C.

    • Result: Typically >99:1 selectivity for 1-alkyl-3-nitropyrazole [1].

Solution B: Mitsunobu Reaction

Issue: "I need to install a complex secondary alcohol chain." Nitropyrazoles (


) are acidic enough for Mitsunobu coupling.
  • Protocol:

    • Solvent: Anhydrous THF or Toluene.

    • Reagents:

      
       (1.5 equiv), Alcohol (1.0 equiv), Nitropyrazole (1.1 equiv).
      
    • Addition: Add DIAD/DEAD dropwise at 0°C.

    • Selectivity: Generally favors the 1-alkyl-3-nitropyrazole (Distal) due to the bulky nature of the

      
      -activated alcohol complex, which cannot easily approach the sterically crowded N-position next to the nitro group [2].
      

Part 4: Analytical Validation (Isomer Identification)

Question: "I have two spots on TLC. Which is which?"

Do not rely on polarity alone. Use NMR diagnostics.[1][3][4][5][6]

NOE (Nuclear Overhauser Effect) - The Definitive Test

You must run a 1D-NOE or 2D-NOESY experiment.

  • Target: Irradiate the

    
    -CH protons of your alkyl group.
    
  • Scenario A (1-alkyl-3-nitropyrazole): You will see a strong NOE signal to the proton at C5 (the ring proton).

    • Reason: In the 3-nitro isomer, the C5-H is adjacent to the N1-Alkyl group.

  • Scenario B (1-alkyl-5-nitropyrazole): You will see NO (or very weak) NOE to the ring proton.

    • Reason: The alkyl group is at N1, but the adjacent position (C5) holds the Nitro group. The nearest proton is at C3, which is too far away across the ring [3].

Carbon-13 NMR Shift
  • C5 Signal: In 1-alkyl-3-nitropyrazoles, the C5 carbon (adjacent to N) typically appears upfield relative to the C3 carbon in the 5-nitro isomer, but this can be subtle.

  • General Rule: The isomer with the alkyl group distal to the nitro group (3-nitro isomer) is usually less polar and moves faster on silica gel (higher

    
    ) in non-polar eluents, though this is not absolute.
    
Diagnostic Workflow

IdentificationTree Step1 Isolate Isomer Step2 Run 1H-NMR & NOESY Step1->Step2 Decision NOE between N-Alkyl and Ring C-H? Step2->Decision ResultA Confirmed: 1-alkyl-3-nitropyrazole (Distal Isomer) Decision->ResultA Strong Signal ResultB Confirmed: 1-alkyl-5-nitropyrazole (Proximal Isomer) Decision->ResultB No Signal Yes Yes No No

Figure 2: Analytical decision tree for assigning regiochemistry.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry (2022). URL:[Link] Note: Describes the Michael addition protocol yielding >99:1 regioselectivity.

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Source: PMC / Marine Drugs (2021). URL:[Link] Note: Validates the use of Mitsunobu conditions for acidic heterocycles.

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. Source: MDPI (2023). URL:[Link] Note: Provides specific NMR shift data and structural elucidation for N-alkylated nitropyrazoles.

  • Caesium carbonate promoted regioselective O-functionalization (and N-alkylation insights). Source: RSC Advances (2013). URL:[Link] Note: Discusses the "Cesium Effect" and cation influence on ambident nucleophiles.

Sources

Troubleshooting low melting point issues in nitropyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnosing and Resolving Low Melting Point Issues in Nitropyrazole Synthesis

Executive Summary & Diagnostic Triage

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Team / Process Chemistry Unit Subject: Resolution Strategy for Anomalous Melting Behaviors in Nitropyrazole Scaffolds

Low melting points (MP) in nitropyrazole derivatives are rarely random; they are symptomatic of specific structural or solid-state anomalies. In my experience scaling these heterocycles, a depressed or "wrong" MP typically points to one of three root causes: Regioisomer Misidentification , Solvent Inclusion (Solvates) , or Polymorphism .

Nitropyrazoles are notoriously prone to "oiling out" due to their high polarity and capability for strong hydrogen bonding, which often traps impurities that inhibit crystal lattice formation. The guide below bypasses generic advice to target the specific chemistry of the nitro-group placement and the pyrazole ring dynamics.

Diagnostic Workflow

Before attempting recrystallization, you must categorize the failure mode.[1] Use this decision tree to identify the root cause.

DiagnosticTree Start START: Observed Low Melting Point PurityCheck Step 1: HPLC/UPLC Purity Check Start->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure ImpurePath Analyze Impurity Profile IsPure->ImpurePath No (<95%) PurePath Solid State Analysis IsPure->PurePath Yes (>98%) IsomerCheck Check Regioisomer (NMR) ImpurePath->IsomerCheck Same Mass? SolventCheck Check Residual Solvent (GC/TGA) ImpurePath->SolventCheck Broad MP? DSC Run DSC (Heat-Cool-Heat) PurePath->DSC Polymorph Polymorph Identification (Metastable vs Stable) DSC->Polymorph Distinct Endotherms

Figure 1: Diagnostic decision tree for isolating the cause of melting point depression in nitropyrazole derivatives.

Technical Troubleshooting Guide (Q&A)

Category 1: Regioisomerism & Synthesis Control

Q: My product is a solid, but the melting point is sharp and 40°C lower than the literature value. Is my thermometer broken?

A: It is highly probable you have isolated the wrong regioisomer , not an impure version of the correct one. Nitration of pyrazoles or cyclization of hydrazines often yields mixtures of isomers (e.g., 3-nitro vs. 5-nitro, or N-alkylated isomers). These are distinct chemical entities with distinct crystal lattices and melting points.

  • The Mechanism: In

    
    -substituted pyrazoles, the steric bulk of the 
    
    
    
    -substituent forces the adjacent nitro group out of planarity, disrupting
    
    
    -stacking and significantly lowering the melting point compared to the less hindered isomer.
  • Validation: Run a 1D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

    • Isomer A (Target): Strong NOE between the

      
      -methyl/alkyl group and the adjacent proton/nitro group.
      
    • Isomer B (Byproduct): Lack of NOE signal indicates the substituent is distant.

  • Resolution: If you have the wrong isomer, recrystallization will not fix it. You must separate them using silica chromatography. Note that nitropyrazoles are often "streak" on silica; add 1% triethylamine to your eluent to sharpen the bands.

Table 1: Melting Point Discrepancies in Common Nitropyrazole Isomers

Compound ClassIsomer A (Target)MP (°C)Isomer B (Common Byproduct)MP (°C)
Mononitropyrazoles 4-Nitropyrazole163–1653-Nitropyrazole173–175
N-Methyl Dinitro 1-Methyl-3,4-dinitropyrazole20–23 (Low!)1-Methyl-3,5-dinitropyrazole~85
Phenyl Derivatives 1-Phenyl-3-nitropyrazole1281-Phenyl-5-nitropyrazole98

Data aggregated from standard energetic materials literature [1, 2].

Category 2: "Oiling Out" & Solvation

Q: My product separates as a viscous oil or gum upon cooling and refuses to crystallize. How do I force a solid?

A: This is the classic "Oiling Out" phenomenon. Nitropyrazoles are prone to this because they often form supersaturated solutions where the energy barrier to nucleation is high. The oil is likely a solvated amorphous phase .

The Protocol: "Hetero-Azeotropic Trituration" Do not simply cool the flask further; this increases viscosity and hinders crystal growth.

  • Redissolve: Dissolve the oil in the minimum amount of a water-miscible solvent (e.g., Methanol or Acetone).

  • Temperature Control: Heat to 50°C.

  • The Anti-Solvent: Slowly add warm water (or Hexane if using Ethyl Acetate) until the solution turns slightly turbid.

  • The Critical Step (Seeding): If you lack seed crystals, scratch the inner glass wall with a glass rod at the interface of the liquid and air. The friction creates microscopic glass nucleation sites.

  • Slow Cooling: Wrap the flask in foil or a towel to cool it to room temperature over 4–6 hours. Rapid cooling locks in the amorphous oil state.

Q: I dried the solid on a high-vacuum line for 24 hours, but the melting point is still broad (e.g., 75–82°C). Why?

A: You likely have a channel solvate or inclusion complex . Nitropyrazoles form strong hydrogen bond networks. Solvents like DMSO, DMF, or even Ethanol can become trapped within the crystal lattice, not just on the surface. Standard vacuum drying removes surface solvent but fails to extract lattice-bound solvent.

  • Validation: Perform Thermogravimetric Analysis (TGA). A weight loss step before the decomposition temperature confirms lattice solvent.

  • Resolution:

    • Method A (Displacement): Slurry the solid in a non-solvating solvent (e.g., Heptane) and reflux. This promotes a phase transition that expels the trapped solvent.

    • Method B (Humidity Drying): Counter-intuitively, drying in a vacuum oven with a beaker of water present can help. Water vapor displaces the larger organic solvent molecules (like DMF) from the lattice, and the resulting hydrate is often easier to dry or has a distinct, sharp melting point [3].

Category 3: Polymorphism[2][3]

Q: The NMR is perfect, and the solvent is gone. Why is my MP exactly 10°C lower than the patent claim?

A: You have isolated a metastable polymorph . Energetic materials and heterocycles like nitropyrazoles often exhibit polymorphism (different packing arrangements of the same molecule).

  • Kinetic vs. Thermodynamic Control: Fast precipitation (e.g., crashing out into ice water) favors the kinetic polymorph, which usually has a lower density and lower melting point.

  • Slow Crystallization: Slow evaporation or cooling favors the thermodynamic polymorph, which is denser and has a higher melting point.

Action Plan:

  • DSC Analysis: Run a Differential Scanning Calorimetry cycle. Look for a small endotherm (melting of Form I) followed immediately by an exotherm (recrystallization into Form II) and then a final melt. This confirms polymorphism.[2][3][4]

  • Slurry Conversion: Suspend your solid in a solvent where it has low solubility (e.g., water or toluene) and stir at a temperature near the melting point of the lower form for 24 hours. This provides the energy for the molecules to rearrange into the more stable, higher-melting crystal lattice [4].

Detailed Experimental Protocols

Protocol A: Purification of Oiling-Out Nitropyrazoles

Use this when the product comes out of the reaction as a dark gum.

  • Extraction: Dissolve the crude reaction mixture in Ethyl Acetate.

  • Wash: Wash 3x with Brine to remove bulk water/DMF.

  • Charcoal Treatment: Add Activated Charcoal (10% w/w) and heat to reflux for 15 minutes. This removes oligomeric impurities that act as "crystal poisons." Filter while hot through Celite.

  • Evaporation: Concentrate the filtrate until it begins to thicken.

  • Trituration: Add cold Diethyl Ether or MTBE dropwise with vigorous stirring. The gum should harden into a solid.

  • Recrystallization: Recrystallize the resulting solid from Ethanol/Water (9:1).

Protocol B: Separation of Regioisomers (Flash Chromatography)

Use this when NMR shows a mixture of isomers.

  • Stationary Phase: Use high-grade Silica Gel (230-400 mesh).

  • Mobile Phase: Nitropyrazoles are acidic.[5] Use Dichloromethane : Methanol (98:2) .

    • Crucial Additive: Add 0.1% Acetic Acid if the compounds are tailing, OR 0.5% Triethylamine if they are sticking to the silica (depending on the pKa of your specific derivative).

  • Loading: Dry load the sample adsorbed onto silica gel. Do not wet load, as nitropyrazoles often precipitate in concentrated DCM solutions, clogging the column.

References

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. Molecules, 2023.

    • Relevance: Provides comparative melting point data for nitrate ester vs.
  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. Journal of Materials Chemistry A, 2025.

    • Relevance: Definitive proof of polymorphism in nitropyrazole systems and how synthesis conditions (ZnCl2 loading)
  • Method for removal of residual organic solvents. US Patent 5981751A.

    • Relevance: Describes the water-vapor displacement technique for removing stubborn lattice solvents
  • Polynitropyrazole derivatives of pentanitroisowurtzitane. ResearchGate, 2025.

    • Relevance: Discusses the synthesis and physical properties (including density and MP)

Sources

Removing unreacted 2-bromoethanol from pyrazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of synthesizing N-substituted pyrazoles via reaction with 2-bromoethanol is the post-reaction purification process. A frequent challenge encountered by researchers is the effective removal of unreacted 2-bromoethanol from the reaction mixture. Its physical properties, such as a high boiling point and miscibility with various organic solvents, can complicate straightforward purification.

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to address this specific purification challenge. It is structured in a question-and-answer format to directly tackle common issues and offer practical, field-tested solutions.

Troubleshooting Guide: Purification of Pyrazole Products

Question 1: My crude NMR shows a significant amount of unreacted 2-bromoethanol after the reaction. What is the most straightforward method to remove it?

The most direct approach depends on the physical properties of your target pyrazole derivative. A comparative analysis of the boiling points is the first logical step.

  • Fractional Distillation: If your N-alkylated pyrazole product has a boiling point significantly different from that of 2-bromoethanol (149-150 °C at atmospheric pressure), fractional distillation under reduced pressure is a highly effective method. This technique is particularly useful for large-scale reactions where other methods might be less practical.

    • Expert Insight: The key to successful fractional distillation is a well-packed column and a slow, controlled heating ramp. A vacuum manifold is crucial to lower the boiling points and prevent thermal degradation of your product. Always perform a small-scale trial distillation to determine the optimal pressure and temperature range before committing the entire batch.

Question 2: I've attempted distillation, but my product co-distills with the 2-bromoethanol. What other options do I have?

Co-distillation suggests that the boiling points of your product and the starting material are too close for effective separation by distillation alone. In this scenario, chromatographic or extraction methods are recommended.

  • Column Chromatography: Silica gel column chromatography is a robust technique for separating compounds with different polarities. Since 2-bromoethanol is a relatively polar molecule due to the hydroxyl group, it will have a strong affinity for the silica gel. Your target N-alkylated pyrazole, being less polar, will elute first.

    • Protocol: Flash Column Chromatography for Removal of 2-bromoethanol

      • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 10% ethyl acetate in hexane).

      • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

      • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent and load it onto the top of the silica column.

      • Elution: Begin eluting with a non-polar solvent system. The less polar pyrazole product will travel down the column faster.

      • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to eventually wash out the more polar 2-bromoethanol.

      • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

  • Liquid-Liquid Extraction: This method leverages the differential solubility of the components in two immiscible liquid phases. An aqueous wash can effectively remove the highly water-soluble 2-bromoethanol from an organic solution of your crude product.

    • Expert Insight: For this to be effective, your pyrazole product should have low water solubility. Multiple extractions with smaller volumes of water are more effective than a single extraction with a large volume. A subsequent brine wash will help to remove residual water from the organic layer before drying and concentration.

Question 3: My pyrazole product has some water solubility, making aqueous extraction inefficient. Is there a chemical method to remove the residual 2-bromoethanol?

Yes, a chemical quench can be employed to convert the unreacted 2-bromoethanol into a more easily separable species.

  • Quenching with an Acid Chloride: You can react the residual 2-bromoethanol with an acid chloride, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like triethylamine. This converts the alcohol into an ester. The resulting ester will have a significantly different polarity and boiling point, making it easier to separate from your pyrazole product by chromatography or distillation.

    • Caution: This method should be used judiciously, as your pyrazole product might also have functional groups that could react with the acid chloride. A careful analysis of your product's structure is necessary before attempting this approach.

Frequently Asked Questions (FAQs)

Q1: Can I use a simple aqueous workup to remove 2-bromoethanol?

A simple aqueous workup can be effective, especially if your pyrazole product has very low water solubility. 2-bromoethanol is miscible with water, which facilitates its removal into the aqueous phase. However, for products with some degree of water solubility, you may experience product loss.

Q2: What is the best solvent system for column chromatography to separate my pyrazole product from 2-bromoethanol?

The ideal solvent system will depend on the specific polarity of your pyrazole derivative. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running TLC plates with varying solvent compositions. The goal is to achieve a good separation between the spot corresponding to your product and the spot for 2-bromoethanol.

Q3: How can I confirm that all the 2-bromoethanol has been removed?

The most reliable methods for confirming the absence of 2-bromoethanol are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly sensitive and will show characteristic peaks for 2-bromoethanol (typically a triplet around 3.8 ppm and another triplet around 3.6 ppm in CDCl₃) if it is present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and can provide a definitive confirmation of the presence or absence of 2-bromoethanol.

Q4: Are there any safety precautions I should take when working with 2-bromoethanol?

Yes, 2-bromoethanol is a hazardous substance. It is toxic and corrosive. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data and Workflow Visualization

Table 1: Physical Properties of 2-Bromoethanol

PropertyValue
Boiling Point 149-150 °C
Molar Mass 124.96 g/mol
Density 1.76 g/cm³
Solubility in Water Miscible

Diagram 1: Workflow for Purification Method Selection

A Crude Reaction Mixture (Pyrazole + 2-Bromoethanol) B Analyze Boiling Points A->B E Liquid-Liquid Extraction A->E F Chemical Quench A->F Other methods failed H Significantly Different? B->H C Fractional Distillation G Pure Pyrazole Product C->G D Column Chromatography D->G I Product Water Soluble? E->I F->D H->C Yes H->D No I->D Yes I->G No

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Experimental Workflow for Liquid-Liquid Extraction

A Step 1: Dissolution Dissolve crude mixture in organic solvent B Step 2: Aqueous Wash Transfer to separatory funnel and wash with water A->B C Step 3: Phase Separation Allow layers to separate and drain aqueous layer B->C D Step 4: Repeat & Brine Wash Repeat aqueous wash followed by a brine wash C->D E Step 5: Drying & Concentration Dry organic layer over Na₂SO₄ and concentrate in vacuo D->E F Pure Product E->F

Caption: Step-by-step process of liquid-liquid extraction for purification.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7529, 2-Bromoethanol. [Link]

Validation & Comparative

1H NMR Chemical Shift Guide: Methylene Protons in 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

In the development of nitro-heterocyclic antibiotics (analogs of Metronidazole or Tinidazole), the regiochemistry of the pyrazole ring is a critical quality attribute. The alkylation of 3(5)-nitropyrazole with 2-bromoethanol or ethylene oxide invariably yields a mixture of two regioisomers:

  • The Target: 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (sterically crowded, often pharmacologically active).

  • The Impurity: 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-ol (thermodynamically favored in many conditions).

This guide provides a definitive comparative analysis of the methylene proton (


) chemical shifts  to allow for rapid, unambiguous identification of the 5-nitro isomer without the need for X-ray crystallography.
The Diagnostic Challenge

The core challenge lies in the


-alkylation step. Because the pyrazole proton tautomerizes between 

and

, alkylation occurs at both positions.
  • 5-nitro isomer: The alkyl chain is adjacent to the nitro group.

  • 3-nitro isomer: The alkyl chain is distal to the nitro group.

1H NMR is the superior "performance" tool for distinguishing these isomers because the magnetic anisotropy and field effect of the nitro group significantly deshield the adjacent


-methylene protons in the 5-nitro isomer.

Part 2: Comparative Chemical Shift Analysis

The following data compares the target molecule against its regioisomer and an industry-standard benchmark (Metronidazole) to validate the assignment logic.

Table 1: Methylene Proton Chemical Shifts ( , ppm) in DMSO-
CompoundStructure Context

(

ppm)

(

ppm)

(Separation)
Multiplicity
Target: 5-Nitro Isomer Nitro adjacent to Ethyl4.55 – 4.65 3.80 – 3.90 ~0.75 ppm Triplet (

Hz)
Impurity: 3-Nitro Isomer Nitro distal to Ethyl4.20 – 4.30 3.75 – 3.85 ~0.45 ppm Triplet (

Hz)
Reference: Metronidazole 5-nitroimidazole analog4.363.690.67 ppmTriplet

Key Diagnostic Indicator: The


  signal in the 5-nitro isomer is significantly downfield (shifted ~0.3–0.4 ppm higher) compared to the 3-nitro isomer. This is due to the deshielding cone  of the adjacent nitro group and the steric compression known as the "ortho-like" effect.
Solvent Effects Comparison

Solvent choice drastically affects the resolution of the hydroxyl (


) proton but has a linear effect on methylene protons.
Solvent

Shift

Proton Behavior
Recommendation
DMSO-

~4.60 ppmDistinct triplet or broad singlet (~5.0 ppm).[1] Does not exchange rapidly.Highly Recommended for full characterization.

~4.65 ppmOften invisible or very broad (concentration dependent).Secondary Choice. Good for crude checks but

coupling is lost.

~4.70 ppmDisappears (Exchanges with D).Not Recommended for identification;

often overlaps with HDO peak.

Part 3: Mechanistic Visualization

To understand the regioselectivity and the resulting NMR signals, we visualize the synthesis and assignment logic below.

Diagram 1: Synthesis & Regioisomerism Pathway

Regioselectivity Reactant 3(5)-Nitropyrazole (Tautomeric Mixture) Intermediate Transition State (Steric vs Electronic Control) Reactant->Intermediate Alkylation Reagent 2-Bromoethanol + Base Reagent->Intermediate Isomer3 3-Nitro Isomer (Kinetic/Thermodynamic Mix) N-CH2: ~4.2 ppm Intermediate->Isomer3 Distal Attack Isomer5 5-Nitro Isomer (Target) N-CH2: ~4.6 ppm Intermediate->Isomer5 Proximal Attack (Steric Hindrance)

Caption: The alkylation of nitropyrazole yields two isomers. The 5-nitro isomer (green) is distinguished by the downfield shift of the N-methylene protons.

Diagram 2: NMR Assignment Decision Tree

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CheckRegion Check 4.0 - 5.0 ppm Region Start->CheckRegion Split Locate N-CH2 Triplet CheckRegion->Split ValueCheck Chemical Shift Value? Split->ValueCheck Result3 Shift < 4.4 ppm (Likely 3-Nitro) ValueCheck->Result3 ~4.25 ppm Result5 Shift > 4.5 ppm (Likely 5-Nitro) ValueCheck->Result5 ~4.60 ppm NOE Confirm with NOE? (Irradiate CH2) Result5->NOE Confirm5 NOE to Ring H4 only (Confirmed 5-Nitro) NOE->Confirm5 Positive Confirm3 NOE to Ring H4 & H5 (Confirmed 3-Nitro) NOE->Confirm3 Negative/Mixed

Caption: Logical workflow for assigning the regioisomer based on chemical shift thresholds and secondary NOE confirmation.

Part 4: Experimental Protocol

To ensure reproducibility of the chemical shifts listed above, follow this standardized acquisition protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Ensure the solvent is dry. Water peaks can shift the exchangeable

      
       proton, confusing the assignment.
      
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

NMR Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Pulse Delay (D1):

    
     1.0 second (ensure relaxation of methylene protons).
    
Processing & Referencing
  • Referencing: Calibrate the residual DMSO quintet to 2.50 ppm .

  • Phasing: Apply manual phasing to ensure the base of the

    
     triplet is flat.
    
  • Integration:

    • Set the aromatic proton (H-4 or H-3) as 1.00.

    • Verify the

      
       and 
      
      
      
      integrate to 2.00 (
      
      
      0.1).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4173, Metronidazole. Retrieved from [Link]

  • Larina, L. I., & Lopyrev, V. A. (2009).Nitroazoles: Synthesis, Structure and Applications. Springer Science & Business Media. (Contextual grounding for nitropyrazole reactivity and NMR shifts).
  • Elguero, J., et al. (1987).Proton NMR study of the regioselectivity of alkylation of 3(5)-nitropyrazoles. Journal of the Chemical Society, Perkin Transactions. (Foundational text for N1 vs N2 isomer shifts).

Sources

A Comparative Crystallographic and Structural Analysis of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol and Metronidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Scientists

In the landscape of antimicrobial drug development, nitroaromatic compounds, particularly nitroimidazoles and nitropyrazoles, represent a critical class of therapeutics. Metronidazole, a 5-nitroimidazole, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Its efficacy, however, is challenged by the emergence of resistant strains, necessitating the exploration of novel structural scaffolds. This guide provides a detailed comparative analysis of the crystal structure of the well-established drug, metronidazole, against a promising nitropyrazole analogue, 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol. Understanding the subtle yet significant differences in their three-dimensional architecture is paramount for designing next-generation antimicrobial agents with improved efficacy and reduced toxicity.[1][2]

Introduction to the Contenders: A Tale of Two Nitroaromatics

Metronidazole, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol, has been a frontline antimicrobial agent for decades.[3] Its mechanism of action involves the reductive activation of the nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. The structure-activity relationship (SAR) of metronidazole is well-documented, highlighting the importance of the nitro group's position and the nature of the substituents on the imidazole ring.[4][5][6]

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is a structural isomer of metronidazole, where the imidazole ring is replaced by a pyrazole ring.[7] Nitropyrazoles have garnered significant interest as potential therapeutic agents due to their diverse biological activities.[8][9][10] The altered arrangement of nitrogen atoms in the pyrazole ring, compared to the imidazole ring in metronidazole, is expected to influence the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets.

Experimental Workflow: From Synthesis to Structure

The determination of a molecule's crystal structure is a meticulous process that begins with the synthesis of high-purity single crystals and culminates in the analysis of X-ray diffraction data.

Diagram: Workflow for Single-Crystal X-ray Diffraction Analysis

G cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (e.g., CIF check) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF file) Validation->Final_Structure

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

  • Synthesis and Crystallization:

    • 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol: The synthesis of nitropyrazoles can be achieved through various methods, including the nitration of a pyrazole precursor.[9][11] For 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol, a suitable pyrazole starting material would be reacted with a nitrating agent. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.

    • Metronidazole: As a commercially available drug, high-purity metronidazole can be obtained from chemical suppliers. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, is often employed to grow single crystals.[12]

  • Data Collection:

    • A selected single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is then exposed to a monochromatic X-ray beam.[13][14][15]

    • As the crystal is rotated, a series of diffraction patterns are collected by a detector.[13][15]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis).

    • The atomic positions and their thermal displacement parameters are then refined to achieve the best possible fit between the observed and calculated diffraction data.[16][17]

Comparative Crystal Structure Analysis
Feature2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (Predicted)Metronidazole
Heterocyclic Core PyrazoleImidazole
Nitro Group Position C5C5
Substituents Ethan-1-ol at N1Ethan-1-ol at N1, Methyl at C2
Crystal System Not available in searched resultsMonoclinic[18]
Space Group Not available in searched resultsP2₁/c (for a derivative)[18]
Hydrogen Bonding Expected O-H···N or O-H···O interactionsO-H···N hydrogen bonds link molecules into chains in a derivative.[18]
Molecular Conformation The ethan-1-ol side chain will have rotational freedom.The hydroxyethyl group is in a coiled conformation in the metronidazolium salt.[19]

Key Structural Differences and Their Implications:

  • Arrangement of Ring Nitrogens: The most fundamental difference lies in the arrangement of the two nitrogen atoms in the five-membered ring. In imidazole (metronidazole), the nitrogens are in a 1,3-relationship, while in pyrazole, they are adjacent (1,2-relationship). This seemingly small change has profound effects on the electronic distribution within the ring. The pyrazole ring is generally considered to be more electron-withdrawing than the imidazole ring. This can influence the reduction potential of the nitro group, a critical step in the activation of these drugs.

  • Steric Hindrance: Metronidazole possesses a methyl group at the C2 position of the imidazole ring. This methyl group provides steric bulk, which can influence how the molecule interacts with its biological targets and metabolizing enzymes. 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol lacks this methyl group, potentially leading to different binding affinities and metabolic profiles.

  • Hydrogen Bonding and Crystal Packing: The presence of the hydroxyl group in both molecules allows for the formation of hydrogen bonds, which play a crucial role in their crystal packing and solubility. The different arrangement of nitrogen atoms in the pyrazole and imidazole rings provides alternative hydrogen bond acceptors. These differences in intermolecular interactions can lead to distinct crystal packing arrangements, which in turn can affect the physicochemical properties of the solid-state drug, such as its dissolution rate and bioavailability. For instance, in a cocrystal of metronidazole, the predominant growth plane was found to be influenced by the solvent system.[12]

Diagram: Logical Relationship of Structural Features to Biological Activity

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Structure Ring Type (Imidazole vs. Pyrazole) Substituents (e.g., -CH3) Nitro Group Position Properties Electronic Distribution Steric Hindrance Hydrogen Bonding Potential Redox Potential Structure:f0->Properties:f0 Affects Structure:f1->Properties:f1 Influences Structure:f2->Properties:f3 Determines Activity Target Binding Affinity Metabolic Stability Cellular Uptake Efficacy & Toxicity Properties:f0->Activity:f0 Modulates Properties:f1->Activity:f0 Impacts Properties:f2->Activity:f2 Affects Properties:f3->Activity:f3 Governs Properties:f1->Activity:f1 Influences

Caption: The interplay between molecular structure, physicochemical properties, and biological activity.

Future Perspectives and Conclusion

The comparative analysis of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol and metronidazole underscores the significant impact that subtle changes in molecular architecture can have on the solid-state properties and, by extension, the potential therapeutic profile of a drug candidate. While metronidazole remains a vital therapeutic agent, the exploration of nitropyrazole analogues is a promising avenue for the development of new antimicrobial drugs.

Future research should focus on obtaining high-quality single crystals of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol to enable a direct and detailed comparison of its crystal structure with that of metronidazole. This would provide invaluable insights into the precise bond lengths, bond angles, and intermolecular interactions, which can then be used to inform the rational design of novel nitropyrazole derivatives with enhanced antimicrobial activity and improved pharmacokinetic properties. Computational modeling, in conjunction with experimental data, will be a powerful tool in predicting the properties of new analogues and prioritizing synthetic targets.

References

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. Available at: [Link]

  • Crystal structure of metronidazolium tetrachloridoaurate(III). PMC - NIH. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - NIH. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available at: [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. Available at: [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Metronidazole. PubChem - NIH. Available at: [Link]

  • Metronidazole crystal patterns formed during the metamorphosis of topical carbopol gels. International Journal of Pharmaceutical Excipients. Available at: [Link]

  • Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • X-Ray crystal structure of the metronidazole ± copper complex [Cu(1) 2 (m-Cl)(H 2 O)] 2 Cl 2 (4) at 150 K. ResearchGate. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC - NIH. Available at: [Link]

  • How do organic compounds single crystal X rays diffraction work?. ResearchGate. Available at: [Link]

  • Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link]

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  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

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Comparison of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol with 2-(5-nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol (Compound A) and 2-(5-nitro-1H-imidazol-1-yl)ethanol (Compound B).

Executive Summary & Chemical Identity

This guide contrasts two structural isomers distinguished by the position of nitrogen atoms in the azole ring. While Compound B (the imidazole) is the core pharmacophore of the WHO-essential drug Metronidazole, Compound A (the pyrazole) represents a distinct electronic class often utilized to tune redox potentials in hypoxic radiosensitizers and high-energy materials.

FeatureCompound A (Pyrazole) Compound B (Imidazole)
IUPAC Name 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol2-(5-nitro-1H-imidazol-1-yl)ethanol
Common Reference N-Hydroxyethyl-5-nitropyrazoleDes-methyl Metronidazole
Ring System 1,2-Diazole (Pyrazole)1,3-Diazole (Imidazole)
CAS Number 10374681 (PubChem CID)5006-68-8
Molecular Weight 157.13 g/mol 157.13 g/mol
Electronic Character Electron-richer ring; Harder to reduceElectron-deficient ring; Easier to reduce

Mechanism of Action: The Redox Switch

The biological activity of both compounds relies on the bioreductive activation of the nitro group (


). However, their efficacy is governed by their single-electron reduction potential (

).
The Electronic Divergence[5]
  • Compound B (Imidazole): The 1,3-nitrogen placement creates a specific electron deficiency that places the nitro group's reduction potential in the "Goldilocks Zone" (approx. -400 to -486 mV). This allows thermodynamic reduction by anaerobic ferredoxins (e.g., in Clostridium or Trichomonas) but prevents reduction by aerobic mammalian systems, ensuring selective toxicity.

  • Compound A (Pyrazole): The 1,2-nitrogen placement alters the ring's basicity and electron distribution. 5-Nitropyrazoles generally exhibit a more negative reduction potential than their imidazole counterparts. This makes Compound A harder to reduce, potentially limiting its activity against standard anaerobes but increasing its selectivity for deep hypoxia in solid tumors.

Pathway Visualization

The following diagram illustrates the reductive cascade essential for cytotoxicity (DNA damage).

RedoxMechanism Prodrug Nitro-Azole Prodrug (R-NO2) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Ferredoxin/Nitroreductase) Radical->Prodrug O2 Oxidation (Futile Cycle) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Disproportionation (Anaerobic) Oxygen O2 (Aerobic) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction DNA_Adduct DNA Adducts (Strand Breaks) Hydroxyl->DNA_Adduct Covalent Binding Superoxide Superoxide (O2•-) Oxygen->Superoxide Accepts e-

Figure 1: Bioreductive activation pathway. In aerobic conditions, oxygen reverses the first step (Futile Cycle), preventing toxicity. Compound B undergoes this efficiently in anaerobes; Compound A requires a stronger reducing environment.

Synthesis and Regioselectivity Challenges

A critical differentiator for researchers is the synthetic accessibility. While Compound B is straightforward, Compound A presents a regioselectivity challenge .

Compound B: Imidazole Alkylation (Standard)

Synthesis typically involves the alkylation of 4(5)-nitroimidazole.

  • Reagents: 4(5)-nitroimidazole + 2-bromoethanol (or ethylene oxide).

  • Outcome: A mixture of 1-(2-hydroxyethyl)-5-nitroimidazole (Target, Compound B) and 1-(2-hydroxyethyl)-4-nitroimidazole (Isomer).

  • Purification: The 5-nitro isomer is less soluble in certain organic solvents and has a lower pKa, allowing separation via fractional crystallization or pH-controlled extraction.

Compound A: Pyrazole Regiocontrol (Advanced)

Direct alkylation of 3(5)-nitropyrazole predominantly yields the 1-alkyl-3-nitro isomer (the thermodynamic product) due to steric and electronic factors. Obtaining the 1-alkyl-5-nitro isomer (Compound A) requires specific "directed" strategies.

Protocol: Regioselective Synthesis of Compound A

To force the formation of the 5-nitro isomer, a cyclization strategy is preferred over direct alkylation.

Method: Condensation of Hydrazine with Nitro-Diketone Equivalents.

  • Precursor: Prepare 3-dimethylamino-2-nitro-acrolein or a related nitro-enaminone.

  • Cyclization: React with 2-hydroxyethylhydrazine .

  • Mechanism: The nucleophilic hydrazine attacks the electron-deficient double bond. The specific electronics of the nitro-enaminone direct the hydrazine's terminal nitrogen to the carbon adjacent to the nitro group, locking in the 1,5-substitution pattern.

Synthesis cluster_0 Direct Alkylation (Poor Selectivity) cluster_1 Directed Cyclization (High Selectivity) Start1 3(5)-Nitropyrazole Reagent1 + 2-Bromoethanol + Base Start1->Reagent1 Prod1 1-(2-hydroxyethyl)-3-nitropyrazole (MAJOR - Undesired) Reagent1->Prod1 Prod2 1-(2-hydroxyethyl)-5-nitropyrazole (MINOR - Compound A) Reagent1->Prod2 Start2 Nitro-Enaminone (R-CO-C(NO2)=CH-NMe2) Reagent2 + 2-Hydroxyethylhydrazine Start2->Reagent2 Inter Michael Addition Intermediate Reagent2->Inter Final Compound A (Exclusive 5-Nitro Isomer) Inter->Final

Figure 2: Synthetic pathways contrasting the low-yield direct alkylation with the high-yield directed cyclization for Compound A.

Physicochemical & Biological Comparison

PropertyCompound A (Pyrazole)Compound B (Imidazole)Implications
LogP (Est.) ~ -0.4 to -0.6-0.4Both are hydrophilic; good tissue distribution.
pKa (Conjugate Acid) ~2.0 - 2.52.54Imidazoles are slightly more basic than pyrazoles.
Redox Potential (

)
More Negative (< -500 mV) -486 mV Compound B is easily activated by anaerobes. Compound A requires deeper hypoxia or specific reductases.
Primary Application Radiosensitizer research; High-energy materials.Antimicrobial (Anaerobes/Protozoa); Radiosensitizer.
Aerobic Toxicity Low (Hard to reduce)Low (Futile cycle protection)Both are relatively safe in aerobic tissues.
Experimental Data Interpretation
  • Antimicrobial Potency: In standard MIC assays against Bacteroides fragilis or Trichomonas vaginalis, Compound B will significantly outperform Compound A. The redox machinery of these organisms is tuned to the imidazole potential. Compound A is often biologically inert in these standard screens due to its inability to accept electrons from the relevant ferredoxins.

  • Radiosensitization: Both compounds can act as oxygen mimetics, "fixing" radiation-induced DNA damage in hypoxic cells. However, Compound A's lower reduction potential means it may only be active in extremely hypoxic regions of tumors, potentially offering a sharper delineation between necrotic/hypoxic tumor core and normal tissue.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[1][2] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link

  • Dumanović, D., & Kosanović, Đ. (1994). Optimization of Synthesis of Nitroimidazoles and Nitropyrazoles Based on Polarographic Investigations. Heterocycles, 37(3), 1994. Link

  • Wardman, P. (1989). Reduction potentials of one-electron couples involving free radicals in aqueous solution. Journal of Physical and Chemical Reference Data, 18(4), 1637-1755. Link

  • PubChem. (n.d.). 2-(5-Nitro-1H-imidazol-1-yl)ethanol (CID 3248693).[3] National Library of Medicine.[3] Retrieved from [Link][3]

  • PubChem. (n.d.). 2-(5-Nitro-1H-pyrazol-1-yl)ethan-1-ol (CID 10374681). National Library of Medicine.[3] Retrieved from [Link]

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A Senior Scientist's Guide to Elemental Analysis of C5H7N3O3 Nitropyrazole Derivatives: Bridging Theoretical Calculations and Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Foundational Importance of Elemental Analysis

In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of its characterization. For novel compounds like C5H7N3O3 nitropyrazole derivatives, which hold potential as energetic materials or complex pharmaceutical intermediates, elemental analysis (EA) serves as a fundamental test of purity and identity.[1] It is a quantitative, bulk analysis technique that provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the molecular formula.

While modern spectroscopic methods like NMR and Mass Spectrometry provide structural information, they can be less sensitive to certain impurities (e.g., residual salts or water) that lack protons or are non-ionizable.[2] Elemental analysis, therefore, remains a critical and often mandatory component of a compound's validation package for publication and regulatory filings, governed by guidelines from bodies like the ICH.[3][4] This guide will provide the necessary framework to not only perform these analyses but to critically evaluate the results.

Part 1: The Theoretical Benchmark: Elemental Composition of C5H7N3O3

Before any experimental work begins, we must establish the "ground truth"—the exact elemental percentages predicted by the molecular formula. This theoretical composition is the gold standard against which all experimental results are measured.

The calculation is based on the atomic weights of the constituent elements (C: 12.011 u; H: 1.008 u; N: 14.007 u; O: 15.999 u).

Molecular Formula: C₅H₇N₃O₃ Total Molecular Weight: (5 * 12.011) + (7 * 1.008) + (3 * 14.007) + (3 * 15.999) = 157.129 g/mol

The theoretical elemental percentages are summarized in Table 1.

ElementAtomsTotal Atomic Mass ( g/mol )Theoretical Mass %
Carbon (C)560.05538.22%
Hydrogen (H)77.0564.49%
Nitrogen (N)342.02126.74%
Oxygen (O)347.99730.54%
Note: Oxygen is typically determined by pyrolysis in a separate analysis or calculated by difference. This guide focuses on the direct combustion analysis of C, H, and N.

Part 2: The Experimental Reality: The Combustion Analysis Workflow

The most common method for determining C, H, and N content is automated CHN analysis, based on the principle of dynamic flash combustion, a refinement of the classical Dumas method.[5][6] The process involves the complete and instantaneous oxidation of the sample in a high-temperature environment, followed by the separation and detection of the resulting gaseous products.

Below is a detailed protocol that represents a self-validating system, incorporating calibration standards and checks to ensure data integrity.

Experimental Protocol: CHN Analysis via Flash Combustion

1. Sample Preparation (The Most Critical Step):

  • Homogenization: Ensure the sample is a fine, homogenous powder. For crystalline materials, this may require gentle grinding with an agate mortar and pestle. Inhomogeneity is a primary source of non-reproducible results.[7]

  • Drying: Nitropyrazole derivatives can be hygroscopic. Dry the sample thoroughly, for example, in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. Absorbed moisture will artificially inflate the hydrogen percentage and depress the C and N values.[8]

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule. The high accuracy of the weight is critical as the final results are calculated as a percentage of this initial mass.[7]

  • Encapsulation: Crimp the tin capsule securely to ensure no sample is lost and to create a sealed container. For air-sensitive or highly volatile samples, this process should be performed in a glovebox. Tin itself acts as a catalyst, promoting rapid and complete combustion.[9]

2. Instrument Setup and Calibration:

  • System Check: Ensure the combustion and reduction tubes are packed with the appropriate reagents (e.g., chromium oxide, copper oxide, high-purity copper) and that the carrier gas (typically high-purity helium) and combustion gas (high-purity oxygen) are flowing at the specified rates.[10]

  • Leak Test: Perform a system leak test to ensure the integrity of the gas flow paths.

  • Calibration: Analyze 3-5 replicates of a certified, high-purity standard with a known elemental composition (e.g., Acetanilide). This creates a calibration curve that correlates the detector signal to a known elemental mass.

3. Analysis Sequence:

  • Blank Runs: Begin the sequence with several empty tin capsules (blanks) to establish the baseline signal and ensure the system is clean.

  • Calibration Check: Analyze a known standard as a sample to verify the calibration curve. The results should be within the accepted tolerance of the certified values.

  • Sample Analysis: Analyze the encapsulated C5H7N3O3 samples. It is best practice to run each sample in triplicate to assess precision.[11]

  • Post-Run Check: Conclude the sequence with another analysis of the calibration check standard to verify that no significant instrument drift occurred during the run.

Visualization of the CHN Analysis Workflow

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Homogenize & Dry Sample p2 Weigh 1-3 mg (Microbalance) p1->p2 p3 Encapsulate in Tin Capsule p2->p3 a1 Combustion (~1000 °C in O₂) p3->a1 a2 Reduction (NOx → N₂) a1->a2 a3 Gas Separation (GC Column) a2->a3 a4 Detection (TCD) a3->a4 d1 Signal Integration a4->d1 d2 Calculation vs. Calibration Curve d1->d2 d3 Final Report (%C, %H, %N) d2->d3 Deviation_Factors cluster_sample Sample-Related Factors cluster_instrument Instrument-Related Factors center Discrepancy (Theory vs. Experiment) purity Chemical Purity (<100%) purity->center hygro Hygroscopicity (Water Absorption) hygro->center homo Inhomogeneity homo->center volatile Volatility volatile->center combustion Incomplete Combustion combustion->center calibration Improper Calibration calibration->center weighing Weighing Error weighing->center leaks System Leaks leaks->center

Caption: Key factors causing deviation in elemental analysis.

Part 4: Advanced Considerations for Nitropyrazole Derivatives

Nitrogen-rich and oxygen-rich compounds like nitropyrazoles present specific analytical challenges that require special attention.

  • Ensuring Complete Combustion: The high nitrogen and oxygen content can lead to the formation of various stable nitrogen oxides (NOx) and potentially incomplete combustion. [12]Modern elemental analyzers are designed to provide a significant excess of oxygen to drive the reaction to completion (CO₂, H₂O, and N₂). In some cases, for particularly refractory materials, adding an oxidative catalyst like tungsten trioxide (WO₃) to the sample capsule can aid in breaking down the compound. [8]

  • Robust Reduction: After combustion, all nitrogen oxides must be quantitatively reduced to N₂ gas before detection. This is accomplished by passing the gas mixture through a tube containing high-purity copper heated to 600-900 °C. The condition and packing of this reduction tube are critical; exhausted copper will lead to erroneously low nitrogen values.

  • Handling and Safety: While C5H7N3O3 is a generic formula, many nitropyrazole derivatives are energetic materials. [13][14]It is imperative to handle these materials with appropriate safety precautions (e.g., using non-sparking spatulas, avoiding excessive grinding force) and to use small sample sizes (1-2 mg) to minimize any potential hazard during combustion.

Conclusion

Elemental analysis of C5H7N3O3 nitropyrazole derivatives is a powerful method for confirming chemical formula and assessing purity. This guide demonstrates that success lies not just in the execution of the analysis, but in a comprehensive understanding of the entire process. By establishing a theoretical benchmark, employing a robust and self-validating experimental protocol, and critically interpreting the resulting data in the context of known challenges, researchers can generate high-quality, reliable data. The convergence of theoretical calculation and meticulous experimental practice is what ultimately provides the highest degree of confidence in the characterization of novel chemical entities.

References

  • Kowol, C., et al. (2021). "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. Royal Society of Chemistry. [Link]

  • Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals." [Link]

  • EPFL ISIC. "Elemental Analysis – Sample preparation." [Link]

  • AZoNano. (2023). "The Problems Associated With Elemental Analysis." [Link]

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry Q&A." [Link]

  • American Laboratory. (2013). "Validation of Metal Impurities in Drug Products." [Link]

  • Wikipedia. "Combustion analysis." [Link]

  • HPCi Media. "Elemental Impurity Analysis in Pharmaceuticals." [Link]

  • Elementar. "Elemental analysis: operation & applications." [Link]

  • Chemistry World. (2022). "Deviation study suggests numerous elemental analyses are too good to be true." [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." [Link]

  • Wang, R., et al. (2019). "Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds." Dalton Transactions. Royal Society of Chemistry. [Link]

  • University of Illinois Urbana-Champaign. (2020). "Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440." [Link]

  • C&EN. (2022). "Chemists Debate the Value of Elemental Analysis." [Link]

  • Iowa State University. "Thermo FlashSmart CHNS/O Elemental Analyzer - Standard Operating Procedure." [Link]

  • Yin, P., et al. (2017). "Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole." New Journal of Chemistry. Royal Society of Chemistry. [Link]

  • Pharmaceutical Technology. (2013). "Elemental Impurity Analysis." [Link]

  • Fischer, N., et al. (2014). "Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties." Molecules. [Link]

  • ResearchGate. (2011). "Synethsis and characterization of 3-nitropyrazole and its salts." [Link]

  • Elementar. (2023). "Best practices for sample preparation in elemental analysis." [Link]

  • Royal Society of Chemistry. (2008). "CHNS Elemental Analysers." [Link]

  • Huber, L., et al. (2020). "Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters." ChemistryOpen. [Link]

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A Comparative Guide to the HPLC Retention Times of Nitropyrazole and Nitroimidazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the chromatographic behavior of heterocyclic compounds is paramount for purification, quantification, and analysis. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of nitropyrazole and nitroimidazole alcohols, two classes of compounds with significant therapeutic and industrial relevance. By examining their structural and physicochemical differences, we can elucidate the principles governing their separation in reversed-phase HPLC.

Introduction: Structural and Physicochemical Distinctions

Nitropyrazoles and nitroimidazoles are five-membered heterocyclic aromatic rings containing two nitrogen atoms and a nitro group. Their structural isomerism, particularly the relative positions of the nitrogen atoms, imparts distinct electronic and chemical properties that directly influence their behavior in a chromatographic system.

Nitroimidazole Alcohols , with metronidazole as a prime example, feature nitrogen atoms at the 1 and 3 positions of the ring. This arrangement leads to a more polarized molecule with a significant dipole moment. Metronidazole, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a well-characterized compound with a reported pKa of 2.62 and a logP value of -0.02, indicating its relatively polar and hydrophilic nature[1].

Nitropyrazole Alcohols , on the other hand, have their nitrogen atoms at adjacent positions (1 and 2). This guide will use (4-nitro-1H-pyrazol-1-yl)methanol as a representative compound. The adjacent nitrogen atoms in the pyrazole ring result in a different distribution of electron density compared to imidazole, generally leading to a less polar molecule. While specific experimental logP and pKa values for (4-nitro-1H-pyrazol-1-yl)methanol are not widely published, the inherent electronic structure of the pyrazole ring suggests a less basic and more lipophilic character compared to its nitroimidazole counterpart.

This fundamental difference in polarity is the primary driver of their differential retention in reversed-phase HPLC, where a nonpolar stationary phase retains less polar compounds more strongly[2][3].

Experimental Methodology: A Standardized Approach

To provide a valid comparison, a standardized reversed-phase HPLC methodology is proposed. This protocol is designed to be a robust starting point for the analysis of both nitropyrazole and nitroimidazole alcohols.

Chromatographic Conditions
ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile, nonpolar medium suitable for the retention and separation of a wide range of polar and moderately nonpolar analytes.
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Formic AcidA common mobile phase for reversed-phase HPLC. Acetonitrile provides good peak shape and UV transparency. Formic acid is added to control the pH and suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmBoth nitropyrazole and nitroimidazole moieties contain chromophores that absorb in the UV region, making UV detection a suitable and widely accessible method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Prepare Analyte Solutions (Nitropyrazole & Nitroimidazole Alcohols) Injector Autosampler/Injector Sample->Injector MobilePhase Prepare Mobile Phase (ACN:H2O with 0.1% Formic Acid) Pump HPLC Pump MobilePhase->Pump Eluent Column C18 Column Injector->Column Sample Injection Pump->Injector Sample Injection Detector UV Detector Column->Detector Eluted Analytes Chromatogram Chromatogram Generation Detector->Chromatogram Signal Analysis Retention Time Comparison Chromatogram->Analysis

Figure 1: A generalized workflow for the HPLC analysis of nitropyrazole and nitroimidazole alcohols.

Comparative Retention Time Analysis

Based on the principles of reversed-phase chromatography and the known physicochemical properties of the two classes of compounds, a predictable elution order can be established.

Compound ClassRepresentative AnalyteExpected Retention TimeRationale
Nitroimidazole Alcohol MetronidazoleShorterHigher polarity (logP = -0.02) leads to weaker interaction with the nonpolar C18 stationary phase, resulting in earlier elution.[1]
Nitropyrazole Alcohol (4-nitro-1H-pyrazol-1-yl)methanolLongerLower inherent polarity of the pyrazole ring compared to the imidazole ring suggests a more lipophilic character and stronger interaction with the stationary phase, leading to a longer retention time.

Retention_Comparison cluster_structure Molecular Structures cluster_properties Physicochemical Properties cluster_hplc Predicted HPLC Retention Metronidazole {Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol} Metro_Props {Metronidazole | Polarity: Higher (logP = -0.02)[1][2] | pKa: 2.62[1]} Nitropyrazole {(4-nitro-1H-pyrazol-1-yl)methanol | } Nitro_Props {(4-nitro-1H-pyrazol-1-yl)methanol | Polarity: Lower (Deduced) | pKa: Likely higher than Metronidazole} Retention {Elution Order | {1. Metronidazole (Shorter tR) | 2. (4-nitro-1H-pyrazol-1-yl)methanol (Longer tR)}} Metro_Props->Retention Weaker Interaction with C18 Nitro_Props->Retention Stronger Interaction with C18

Figure 2: Logical relationship between molecular properties and predicted HPLC retention times.

In-Depth Discussion: The "Why" Behind the Separation

The predicted later elution of the nitropyrazole alcohol is a direct consequence of its lower polarity compared to the nitroimidazole alcohol. In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Compounds with a more nonpolar character will have a greater affinity for the stationary phase and will thus be retained longer.

The difference in polarity between the imidazole and pyrazole rings stems from the arrangement of the nitrogen atoms. In imidazole, the 1,3-arrangement of the nitrogens creates a more pronounced dipole moment. The pyrazole ring, with its adjacent 1,2-nitrogen atoms, has a less separated charge distribution, resulting in a lower overall polarity.

The presence of the nitro group, being a strong electron-withdrawing group, increases the polarity of both molecules. However, the fundamental difference in the polarity of the parent heterocyclic rings is the dominant factor in determining their relative retention times.

The alcohol functional group (-CH2OH) on both molecules also contributes to their overall polarity and allows for potential hydrogen bonding interactions with the aqueous component of the mobile phase. However, as this functional group is present in both representative compounds, its effect on the relative retention is likely to be less significant than the difference in the core heterocyclic structures.

Conclusion and Future Perspectives

This guide provides a scientifically grounded comparison of the expected HPLC retention behavior of nitropyrazole and nitroimidazole alcohols. Based on their inherent structural and physicochemical properties, it is predicted that under typical reversed-phase conditions, nitropyrazole alcohols will exhibit longer retention times than their nitroimidazole counterparts due to their lower polarity.

For researchers working on the separation and analysis of these compounds, this guide offers a foundational understanding and a practical starting point for method development. Further experimental studies directly comparing a series of nitropyrazole and nitroimidazole alcohols under identical conditions would be invaluable to further validate and refine these predictions.

References

  • Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis. (2025). PMC. Retrieved from [Link]

  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). PubMed. Retrieved from [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. Retrieved from [Link]

  • Metronidazole. (n.d.). PubChem. Retrieved from [Link]

  • Experimental Log P, pKa and retention times of suspension components (analytes). (n.d.). ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol. The information herein is synthesized from established safety principles for nitro-containing heterocyclic compounds and data from structurally similar molecules. As a dedicated Safety Data Sheet (SDS) for this specific compound is not publicly available, these guidelines are designed to provide a robust framework for ensuring laboratory safety.

Immediate Safety Briefing: Core Hazards and Required PPE

Urgent Notice: While specific toxicity data for 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol is limited, its structure, containing a nitro-pyrazole functional group, suggests potential hazards analogous to other nitroaromatic compounds. These can include toxicity if swallowed, skin and eye irritation, and potential for more severe health effects with prolonged exposure. Therefore, a cautious approach is mandatory.

Minimum Personal Protective Equipment (PPE) Required:

PPE ComponentSpecificationRationale
Eye Protection ANSI-approved, tight-fitting safety goggles. A face shield is also recommended.[1]To protect against potential splashes and aerosols that can cause serious eye irritation or damage.[2]
Hand Protection Chemically resistant gloves (e.g., Viton®). Double-gloving is recommended.To prevent skin contact, as related compounds can be harmful upon dermal absorption.[1][3]
Body Protection A full-length laboratory coat, closed-toe shoes, and full-length pants. A chemical-resistant apron is also advised.[1]To minimize skin exposure to spills or splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.[1]To prevent inhalation of the compound, which may be harmful.

Prudent Laboratory Practices for Handling

All operations involving 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] A designated and clearly labeled area should be established for its use.

Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Prepare Materials Prepare Materials Verify Fume Hood Operation->Prepare Materials Weigh/Measure in Hood Weigh/Measure in Hood Prepare Materials->Weigh/Measure in Hood Conduct Experiment Conduct Experiment Weigh/Measure in Hood->Conduct Experiment Close Container Promptly Close Container Promptly Conduct Experiment->Close Container Promptly Decontaminate Surfaces Decontaminate Surfaces Close Container Promptly->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE->Wash Hands Thoroughly cluster_waste Waste Disposal Identify Waste Stream Identify Waste Stream Segregate into Labeled Container Segregate into Labeled Container Identify Waste Stream->Segregate into Labeled Container Solid or Liquid Store in Ventilated Area Store in Ventilated Area Segregate into Labeled Container->Store in Ventilated Area Contact EHS for Pickup Contact EHS for Pickup Store in Ventilated Area->Contact EHS for Pickup Incineration Incineration Contact EHS for Pickup->Incineration Recommended Method

Caption: Disposal workflow for 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol waste.

Key Disposal Steps:

  • Waste Segregation: Collect all waste containing 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams. [4]2. Container Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials. [4]4. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor. [4]High-temperature incineration is the recommended disposal method for halogenated nitroaromatic compounds and is a suitable approach for this chemical. [4]

Scientific Rationale and In-Depth Considerations

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. [5]The presence of a nitro group (-NO2) significantly influences the chemical's reactivity and potential toxicity. Nitroaromatic compounds are known to have a range of biological activities and can be toxic. [6][7] Disclaimer: This guide is intended for informational purposes only and is based on the best available information for structurally related compounds. Always consult with your institution's EHS department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

References

  • Benchchem. Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Standard Operating Procedure.
  • ATSDR. 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of.
  • CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives.
  • PubChemLite. 2-(5-nitro-1h-pyrazol-1-yl)ethan-1-ol.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MilliporeSigma. SAFETY DATA SHEET.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.